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  • Product: 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
  • CAS: 849805-79-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key building block in contemporary medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a key building block in contemporary medicinal chemistry. The 7-azaindoline scaffold is a privileged structure in numerous biologically active molecules, including kinase inhibitors.[1][2] This guide details a multi-step synthesis commencing from the commercially available 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Each synthetic step is presented with a detailed experimental protocol, an explanation of the underlying chemical principles, and a discussion of the critical process parameters. The described methodology is designed to be both efficient and reproducible, making it suitable for implementation in research and drug development laboratories.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its dihydro derivative, 7-azaindoline, are heterocyclic motifs of significant interest in the pharmaceutical industry.[3][4] Their structural resemblance to indole allows them to function as bioisosteres, often leading to improved physicochemical properties such as solubility and metabolic stability.[3] The introduction of a carboxylic acid moiety at the 5-position of the 7-azaindoline core provides a versatile handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide outlines a strategic synthetic approach involving protection of the indoline nitrogen, regioselective bromination, and subsequent carboxylation.

Overall Synthetic Strategy

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is accomplished through a four-step sequence, as illustrated in the workflow diagram below. This strategy was devised to ensure high regioselectivity and to utilize readily available starting materials and reagents.

Synthetic_Workflow Start 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Carboxylation Intermediate2->Step3 Intermediate3 tert-Butyl 5-(carboxy)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Step3->Intermediate3 Step4 Step 4: N-Boc Deprotection Intermediate3->Step4 End 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Step4->End

Caption: Overall synthetic workflow for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Experimental Protocols

Step 1: N-Boc Protection of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine

Rationale: The protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group serves two primary purposes. Firstly, it deactivates the pyrrole ring towards unwanted side reactions during the subsequent electrophilic bromination step. Secondly, the bulky Boc group can direct the bromination to the desired 5-position. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for Boc protection of amines.[5][6]

Protocol:

  • To a solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of starting material) is added triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a minimal amount of THF is added dropwise to the reaction mixture over 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

  • Purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) yields tert-butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a white solid.

ReagentMolar Eq.PuritySupplier Example
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine1.0>98%Sigma-Aldrich
Di-tert-butyl dicarbonate1.2>97%Acros Organics
Triethylamine1.5>99%Fisher Scientific
4-Dimethylaminopyridine0.1>99%Alfa Aesar
Tetrahydrofuran (anhydrous)->99.8%EMD Millipore

Table 1: Reagents for N-Boc Protection.

Step 2: Bromination of N-Boc-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Rationale: The regioselective bromination at the 5-position of the 7-azaindoline ring is a critical step. The electron-donating nature of the pyrrole nitrogen activates the aromatic system towards electrophilic substitution, with the 5-position being electronically favored. This protocol utilizes a mild and effective brominating agent system of hydrobromic acid and hydrogen peroxide.[1]

Protocol:

  • tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM, 15 mL/g of starting material).

  • 48% aqueous hydrobromic acid (1.02 eq) is added to the solution, and the mixture is stirred vigorously.

  • The reaction mixture is cooled to 0-5 °C, and 20% aqueous hydrogen peroxide (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color dissipates.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, which is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography.

ReagentMolar Eq.PuritySupplier Example
N-Boc-7-azaindoline1.0-(From Step 1)
Hydrobromic acid (48% aq.)1.02-Sigma-Aldrich
Hydrogen peroxide (20% aq.)1.1-Fisher Scientific
Dichloromethane->99.5%VWR

Table 2: Reagents for Bromination.

Step 3: Carboxylation via Lithium-Halogen Exchange

Rationale: The introduction of the carboxylic acid group is achieved through a lithium-halogen exchange reaction followed by quenching with carbon dioxide (in the form of dry ice).[7][8] n-Butyllithium is a strong base and nucleophile that readily undergoes exchange with the aryl bromide at low temperatures. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Carboxylation_Mechanism Substrate N-Boc-5-bromo-7-azaindoline Intermediate_Li Aryllithium Intermediate Substrate->Intermediate_Li + n-BuLi - n-BuBr Reagent1 n-BuLi Intermediate_Carboxylate Lithium Carboxylate Salt Intermediate_Li->Intermediate_Carboxylate + CO₂ Reagent2 CO₂ (Dry Ice) Product N-Boc-7-azaindoline-5-carboxylic acid Intermediate_Carboxylate->Product + H₃O⁺ Reagent3 H₃O⁺

Caption: Mechanism of the carboxylation reaction.

Protocol:

  • A solution of tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) in anhydrous THF (20 mL/g) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is then quenched by pouring it into a vigorously stirred slurry of crushed dry ice in THF.

  • The mixture is allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is acidified to pH 3-4 with 1 M HCl.

  • The product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude tert-butyl 5-(carboxy)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be used in the next step without further purification.

ReagentMolar Eq.PuritySupplier Example
N-Boc-5-bromo-7-azaindoline1.0-(From Step 2)
n-Butyllithium (2.5 M in hexanes)1.1-Sigma-Aldrich
Dry Ice (CO₂)excess-Local supplier
Tetrahydrofuran (anhydrous)->99.8%EMD Millipore

Table 3: Reagents for Carboxylation.

Step 4: N-Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to unveil the target carboxylic acid. This is typically achieved under acidic conditions.[9][10] Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent system for this transformation, proceeding cleanly at room temperature.[11]

Protocol:

  • The crude tert-butyl 5-(carboxy)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (10 mL/g).

  • Trifluoroacetic acid (10 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is triturated with diethyl ether to precipitate the product.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a solid.

ReagentMolar Eq.PuritySupplier Example
N-Boc-7-azaindoline-5-carboxylic acid1.0-(From Step 3)
Trifluoroacetic acid10>99%Sigma-Aldrich
Dichloromethane->99.5%VWR

Table 4: Reagents for N-Boc Deprotection.

Alternative Synthetic Considerations

An alternative approach for the introduction of the carboxylic acid functionality is through a palladium-catalyzed carbonylation of the 5-bromo intermediate.[12][13][14] This method typically involves reacting the aryl bromide with carbon monoxide in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base, often in an alcohol solvent to initially form an ester, which can then be hydrolyzed to the carboxylic acid. While this method avoids the use of cryogenic temperatures and organolithium reagents, it requires specialized equipment for handling carbon monoxide gas and careful optimization of the catalyst system.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The presented four-step sequence, involving N-Boc protection, regioselective bromination, lithium-halogen exchange followed by carboxylation, and final deprotection, provides a practical methodology for accessing this valuable building block for drug discovery and development. The protocols have been designed with consideration for efficiency, selectivity, and the use of readily accessible reagents, making them a valuable resource for researchers in the field of medicinal and organic chemistry.

References

  • Xu, X., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC. [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). YouTube. [Link]

  • NSF PAR. ARTICLE. [Link]

  • Hasan, I., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • D'Andrea, S. W., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. [Link]

  • PatSnap. Synthetic process of 5-bromo-7-azaindole. [Link]

  • ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Google Patents. Process for producing N-protected boryl compounds.
  • ChemRxiv. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • MDPI. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Research and Reviews. (2015). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. [Link]

  • PMC. (2025). Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. [Link]

  • Semantic Scholar. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. [Link]

  • He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. LOCKSS: Serve Content. [Link]

  • Tzu Chi University-Pure Scholars. (2025). Solvent-free and eco-friendly green protocol for N-Boc Protection of amines using picric acid as a catalyst. [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

  • Beilstein Journals. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • ResearchGate. Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2022). Amine Protection and Deprotection. [Link]

  • Google Patents. A kind of preparation method of the azaindole of 5 hydroxyl 7.
  • Google Patents. Synthetic process of 5-bromo-7-azaindole.
  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • ACS Publications. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its saturated derivative, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), represent core structural motifs in a multitude of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its saturated derivative, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), represent core structural motifs in a multitude of biologically active compounds. Their unique electronic properties and ability to act as bioisosteres for indole have made them privileged scaffolds in medicinal chemistry. These frameworks are integral to compounds developed as kinase inhibitors, central nervous system agents, and anti-infectives.[1][2] Specifically, the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a crucial synthetic intermediate, providing a versatile handle for the construction of compound libraries through derivatization of the carboxylic acid, typically into amides.[3][4] This guide offers an in-depth examination of the prevalent synthetic strategies for accessing this valuable building block, focusing on the underlying chemical principles, practical experimental protocols, and the critical choices that govern reaction outcomes.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can be approached through a logical retrosynthetic disconnection. The most direct pathway involves the reduction of the corresponding aromatic precursor. This strategy hinges on the robust and predictable nature of catalytic hydrogenation.

The primary strategic considerations revolve around the timing of the introduction of the C5-carboxylic acid functionality relative to the construction and modification of the bicyclic core. The most field-proven approach involves:

  • Construction of the 7-azaindole core.

  • Regioselective functionalization at the C5 position.

  • Reduction of the 2,3-double bond of the pyrrole ring.

This linear strategy is often preferred due to the higher stability and easier handling of the aromatic intermediates compared to the more electron-rich and potentially sensitive azaindoline ring.

G Target 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Intermediate1 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid Target->Intermediate1 Pyrrole Ring Reduction (Catalytic Hydrogenation) Intermediate2 5-Bromo-1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 Carboxylation (e.g., Lithiation + CO2) Intermediate3 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate2->Intermediate3 Regioselective Bromination StartingMaterial Substituted Pyridine Precursor (e.g., 2-Amino-3-picoline) Intermediate3->StartingMaterial Pyrrole Ring Formation (e.g., Bartoli/Leimgruber-Batcho)

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of the Key Intermediate: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid

The synthesis of the aromatic carboxylic acid is the cornerstone of this entire process. It requires a robust method for first building the 7-azaindole scaffold and then precisely installing the carboxyl group at the desired position.

2.1: Construction of the 7-Azaindole Core

Multiple named reactions can be employed to construct the 7-azaindole skeleton, including the Fischer, Bartoli, Hemetsberger, and Leimgruber-Batcho indole syntheses. The choice of method is dictated by the availability and substitution pattern of the starting pyridine precursor. A widely adopted and scalable route is the Leimgruber-Batcho synthesis, which utilizes readily available nitropyridine derivatives.

However, for simplicity and efficiency, many modern approaches start from commercially available 7-azaindole or synthesize it from precursors like 2-amino-3-picoline.[5]

2.2: Introduction of the 5-Carboxylic Acid Functionality

The electronic nature of the 7-azaindole ring directs electrophilic substitution primarily to the C3 position. Therefore, direct carboxylation at C5 is not feasible. The most reliable strategy involves an initial halogenation at the C5 position, which then serves as a synthetic handle for introducing the carboxyl group.

Method 1: Halogen-Metal Exchange and Carboxylation

This is the most common and versatile method. It involves a two-step sequence: regioselective bromination followed by a halogen-metal exchange and subsequent quenching with carbon dioxide.

  • Step 1: 5-Bromination. The bromination of 7-azaindole can be achieved with various brominating agents. N-Bromosuccinimide (NBS) is often the reagent of choice due to its ease of handling and high regioselectivity for the C5 position over the electronically preferred C3 position under carefully controlled conditions. This selectivity is often rationalized by a mechanism involving initial N-bromination followed by an intramolecular transfer or by direct electrophilic attack under conditions that favor kinetic control.

  • Step 2: Carboxylation. The 5-bromo intermediate is subjected to a halogen-metal exchange at low temperature (typically -78 °C) using a strong organolithium base like n-butyllithium (n-BuLi). This generates a highly reactive 5-lithio-7-azaindole species. This nucleophile is then quenched by bubbling gaseous carbon dioxide or by adding solid dry ice. The resulting lithium carboxylate is protonated during aqueous workup to yield the desired carboxylic acid.[6] Protecting the pyrrole nitrogen (e.g., as a silyl ether) is often crucial for the success of this step, preventing deprotonation by the organolithium reagent.[6]

Method 2: Palladium-Catalyzed Carbonylation

An alternative, albeit less common, approach is the palladium-catalyzed carbonylation of 5-bromo-7-azaindole. This reaction uses carbon monoxide (CO) gas as the C1 source in the presence of a palladium catalyst, a suitable ligand, and a base. While this method avoids the use of cryogenic temperatures and highly reactive organolithiums, it requires specialized high-pressure equipment and careful handling of toxic CO gas.

MethodReagents & ConditionsAdvantagesDisadvantages
Halogen-Metal Exchange 1. NBS, CH2Cl2, rt. 2. TBDMSCl, Base. 3. n-BuLi, THF, -78 °C. 4. CO2 (g) or (s).High yield, versatile, avoids high pressure.Requires cryogenic temperatures, moisture-sensitive reagents.
Pd-Catalyzed Carbonylation Pd(OAc)2, dppf, CO (g, pressure), Base, Solvent (e.g., DMF).Milder temperatures, tolerant of more functional groups.Requires high-pressure reactor, toxic CO gas, catalyst cost.
Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid via Bromination and Lithiation

(Note: This protocol is a composite of established procedures and should be adapted and optimized by the researcher.[6])

Step A: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 eq) in dichloromethane (DCM, ~0.1 M), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step B: Synthesis of 1-(tert-Butyldimethylsilyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0 °C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-protected product, which is often used without further purification.

Step C: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

  • Dissolve the N-TBDMS-protected 5-bromo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice pellets.

  • Allow the mixture to slowly warm to room temperature. Quench by adding saturated aqueous ammonium chloride solution.

  • Add 1 M HCl to adjust the pH to ~3-4, leading to the precipitation of the product.

  • Filter the solid, wash with cold water and a minimal amount of cold ether, and dry under vacuum to obtain 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The silyl protecting group is cleaved during the acidic workup.

Part 3: Reduction of the Pyrrole Ring: Synthesis of the Final Compound

The final transformation is the selective reduction of the 2,3-double bond of the pyrrole moiety without affecting the pyridine ring or the carboxylic acid. Catalytic hydrogenation is the method of choice for this transformation.

3.1: Catalytic Hydrogenation

The hydrogenation of heteroaromatic systems is a well-established but substrate-dependent process. The choice of catalyst, solvent, and reaction conditions is critical to achieve the desired selectivity and avoid unwanted side reactions.[7]

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for this type of reduction.[6] However, in acidic media, Platinum(IV) oxide (PtO2, Adams' catalyst) can be more effective. The electron-rich pyrrole ring is more susceptible to reduction than the electron-deficient pyridine ring.

  • Solvent and Additives: The reaction is often performed in solvents like methanol, ethanol, or ethyl acetate. The addition of an acid, such as acetic acid or hydrochloric acid, is frequently required. Protonation of the pyridine nitrogen deactivates it towards reduction and can increase the rate of reduction of the pyrrole ring.

  • Reaction Conditions: Hydrogen pressures can range from atmospheric to high pressure (e.g., 50-500 psi).[6] Elevated temperatures may be required but increase the risk of over-reduction or reduction of the carboxylic acid. The reduction of carboxylic acids typically requires much harsher conditions or specialized catalysts, so this group is usually stable under the conditions used for azaindole reduction.[8][9]

G cluster_0 cluster_1 Catalyst Surface A 1H-Pyrrolo[2,3-b]pyridine -5-carboxylic acid B 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid A->B H2 (g, 50 psi) Catalyst (e.g., Pd/C) Solvent (e.g., AcOH) Room Temperature C Pd

Caption: Workflow for the catalytic hydrogenation step.

Experimental Protocol: Catalytic Hydrogenation

(Note: This procedure requires specialized high-pressure hydrogenation equipment and should only be performed by trained personnel.[6])

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol, add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol% loading).

  • Place the mixture in a high-pressure reaction vessel (e.g., a Parr shaker).

  • Seal the vessel, purge several times with nitrogen, and then purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin agitation.

  • Maintain the reaction at room temperature (or with gentle heating if necessary) for 12-24 hours, monitoring the uptake of hydrogen.

  • Upon completion (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, it may need to be azeotropically removed with toluene.

  • The resulting crude product can be purified by recrystallization or trituration with a suitable solvent (e.g., ether or ethyl acetate) to yield pure 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Summary and Future Perspectives

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a multi-step process that relies on established, robust chemical transformations. The most efficient and widely used pathway proceeds through the aromatic 7-azaindole core, which is functionalized at the C5-position via a bromo-intermediate before the final, selective catalytic hydrogenation of the pyrrole ring. Careful control of reaction conditions, particularly during the lithiation and hydrogenation steps, is paramount to achieving high yields and purity.

This key intermediate serves as a launching point for the development of new chemical entities. The carboxylic acid can be readily converted to a vast array of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), allowing for extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties for drug candidates.[4] The continued exploration of novel synthetic routes and derivatization strategies will ensure that the 7-azaindoline scaffold remains a valuable tool for researchers in drug discovery.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.ACS Medicinal Chemistry Letters.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Advances.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.RosDok.
  • Azaindole synthesis.Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.MDPI.
  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.Dalton Transactions.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.Chemical and Pharmaceutical Bulletin.
  • Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • 7-azaindole and preparation method thereof.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous C
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives.
  • 2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID.NextSDS.
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity.Bioorganic & Medicinal Chemistry.
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone.Archiv der Pharmazie.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities.IntechOpen.

Sources

Foundational

Spectroscopic Characterization of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: A Technical Guide for Azaindoline Pharmacophores

Executive Summary The azaindoline scaffold—specifically the 7-azaindoline core—serves as a critical bioisostere for indoles in modern drug discovery, offering improved aqueous solubility and unique hydrogen-bonding profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azaindoline scaffold—specifically the 7-azaindoline core—serves as a critical bioisostere for indoles in modern drug discovery, offering improved aqueous solubility and unique hydrogen-bonding profiles [1]. Among these building blocks, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (Empirical Formula: C₈H₈N₂O₂; MW: 164.16) is highly valued due to its C-5 carboxylic acid handle, which enables rapid functionalization via amide coupling or esterification [2].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as an exercise in data collection, but as the construction of an irrefutable structural proof. The presence of both a secondary amine (N-1) and a pyridine nitrogen (N-7), coupled with an electron-withdrawing carboxylate, creates a highly asymmetric electronic environment. This whitepaper provides a comprehensive, self-validating spectroscopic framework to unambiguously confirm the identity, purity, and regiochemistry of this vital pharmacophore.

High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

The choice of solvent is the first critical decision in NMR acquisition. While CDCl₃ is standard for many organic molecules, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid exhibits zwitterionic character at neutral pH. In non-polar solvents, this leads to severe line broadening due to dynamic intermolecular hydrogen bonding and poor solubility. DMSO-d₆ is explicitly chosen because its strong hydrogen-bond accepting capability disrupts these dimers, yielding sharp, well-resolved resonances for the exchangeable N₁-H and COOH protons [3].

1D NMR Assignments

The ¹H NMR spectrum is defined by the electronic push-pull system of the pyridine ring. The C-6 proton is flanked by the electronegative N-7 atom and the electron-withdrawing C-5 carboxylic acid, making it the most deshielded proton in the system.

Table 1: ¹H NMR Quantitative Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale & Causality
COOH 12.50br s-1HHighly deshielded acidic proton; rapidly exchanges with D₂O.
H-6 8.52d1.81HDeshielded by adjacent N-7 and ortho-COOH; meta-coupled to H-4.
H-4 7.85d1.81HDeshielded by ortho-COOH; lacks the adjacent nitrogen effect of H-6.
N₁-H 6.80br s-1HPyrroline secondary amine; broad due to quadrupolar relaxation of ¹⁴N.
H-2 3.55t8.42HAliphatic CH₂ adjacent to the N-1 amine.
H-3 3.05t8.42HBenzylic-type CH₂ adjacent to the electron-deficient pyridine ring.

Table 2: ¹³C NMR Quantitative Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
COOH 167.5CCarbonyl carbon; definitively anchored via HMBC.
C-7a 158.5CBridgehead carbon between N-1 and N-7; highly deshielded.
C-6 150.2CHAromatic carbon adjacent to pyridine N-7.
C-4 132.5CHAromatic carbon meta to N-7.
C-3a 122.0CBridgehead carbon.
C-5 118.5CQuaternary carbon bearing the COOH group.
C-2 45.5CH₂Aliphatic carbon adjacent to N-1.
C-3 26.0CH₂Aliphatic carbon adjacent to C-3a.
2D NMR Strategy: A Self-Validating System

To ensure scientific integrity, 1D data must be orthogonally validated. The regiochemistry of the carboxylic acid at C-5 is exclusively confirmed through 2D HMBC (Heteronuclear Multiple Bond Correlation) [4]. The ³J coupling from both H-4 and H-6 to the carboxylate carbon (δ 167.5) definitively anchors the functional group to the C-5 position, mathematically eliminating the possibility of a C-4 or C-6 structural isomer.

NMR_Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B C COSY (H-H Coupling) B->C D HSQC (Direct C-H) B->D E HMBC (Long-Range C-H) B->E F Structural Elucidation & Signal Assignment C->F D->F E->F

Fig 1. Self-validating NMR workflow for the unambiguous assignment of azaindoline derivatives.

HMBC_Correlations H4 H-4 (δ 7.85) C5 C-5 (δ 118.5) H4->C5 2J C7a C-7a (δ 158.5) H4->C7a 3J COOH COOH (δ 167.5) H4->COOH 3J H6 H-6 (δ 8.52) H6->C5 2J H6->C7a 3J C4 C4 H6->C4 3J H2 H-2 (δ 3.55) C3a C-3a (δ 122.0) H2->C3a 3J H3 H-3 (δ 3.05) H3->C3a 2J H3->C4 3J

Fig 2. Key 2D HMBC (Heteronuclear Multiple Bond Correlation) mappings for structural validation.

Mass Spectrometry (LC-HRMS) & Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is selected due to the basicity of the pyrroline and pyridine nitrogens, which readily accept protons. High-Resolution Mass Spectrometry (HRMS) provides the exact mass necessary to confirm the empirical formula (C₈H₈N₂O₂) within a rigorous < 2.0 ppm mass error limit.

Table 3: LC-HRMS (ESI+) Fragmentation Data

m/z (Observed)Ion AssignmentMass Error (ppm)Causality / Fragmentation Pathway
165.0661 [M+H]⁺< 2.0Protonated molecular ion (C₈H₉N₂O₂⁺).
147.0555 [M+H - H₂O]⁺< 2.0Loss of water from the carboxylic acid moiety.
121.0762 [M+H - CO₂]⁺< 2.0Decarboxylation, highly characteristic of aromatic carboxylic acids.
94.0653 [M+H - CO₂ - HCN]⁺< 2.0Ring opening and loss of hydrogen cyanide from the azaindoline core.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflection (ATR) FT-IR is utilized to probe the vibrational modes of the molecule. ATR is explicitly chosen over traditional KBr pellet methods because KBr is highly hygroscopic; absorbed atmospheric moisture would obscure the critical 3350–2800 cm⁻¹ region, leading to false interpretations of the O-H and N-H stretching bands.

Table 4: Key FT-IR Vibrational Bands (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3350 - 2800 Broad, StrongO-H & N-H stretchIndicates strong intermolecular hydrogen bonding (dimerization in solid state).
1685 StrongC=O stretchConjugated carboxylic acid carbonyl.
1610, 1580 MediumC=C & C=N stretchPyridine ring skeletal vibrations.
1280 StrongC-O stretchCarboxylic acid single bond stretching.

Standardized Experimental Protocols

To ensure reproducibility across global laboratories, the following step-by-step methodologies must be strictly adhered to. These protocols are designed as self-validating systems to prevent analytical artifacts.

Protocol A: NMR Sample Preparation and Acquisition
  • Desiccation: Dry 15 mg of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove trace moisture.

  • Dissolution: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Automatically tune and match the probe to both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.

  • Pulse Calibration: Calibrate the 90-degree pulse width specifically for this sample. Causality: Accurate pulse widths are essential for quantitative 1D integrations and optimal coherence transfer in 2D experiments (COSY, HSQC, HMBC).

  • Acquisition (¹³C): Set the D1 relaxation delay to a minimum of 3.0 seconds. Causality: The quaternary C-5 and COOH carbons lack attached protons (no dipole-dipole relaxation) and require longer D1 delays to fully relax, preventing signal suppression.

Protocol B: LC-HRMS Analysis
  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency in ESI+ mode.

  • Chromatography: Inject 1 µL of a 10 µg/mL sample solution onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to ensure complete droplet evaporation without thermally degrading the carboxylic acid.

Protocol C: ATR FT-IR Spectroscopy
  • Background Calibration: Collect a 32-scan background spectrum of ambient air using a clean diamond ATR crystal.

  • Sample Application: Deposit 2-3 mg of the solid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the torque slips. Causality: Uniform, high pressure ensures intimate contact between the solid sample and the crystal, maximizing the evanescent wave penetration and preventing baseline drift.

  • Acquisition: Acquire data at 4 cm⁻¹ resolution for 32 scans.

References

  • "Building a Quaternary Stereogenic Center on Dihydroazaindole Carboxylic Acid through Scalable Process Development", Organic Process Research & Development, ACS Publications, 2023. URL:[Link]

  • "Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists", MDPI, 2021. URL:[Link]

  • "Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides", The Journal of Organic Chemistry, ACS Publications, 2014. URL:[Link]

Exploratory

mass spectrometry analysis of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid Introduction 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Introduction

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic building block featuring a 7-azaindole core structure. With a molecular formula of C₈H₈N₂O₂ and a monoisotopic mass of 164.0586 Da, this compound and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as scaffolds for potent enzyme inhibitors.[1][2] Accurate structural characterization is paramount for quality control, metabolite identification, and understanding structure-activity relationships. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), stands as the definitive analytical technique for this purpose.

This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven framework for the mass spectrometric analysis of this molecule. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern experimental choices, ensuring a robust and reproducible analytical workflow.

Part 1: Foundational Principles & Analytical Strategy

The molecular architecture of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid dictates the optimal analytical strategy. The structure possesses three key ionizable sites: the acidic carboxylic acid group (-COOH), the basic pyridine nitrogen, and the secondary amine within the dihydropyrrole ring. This amphiprotic nature makes it amenable to analysis in both positive and negative ionization modes.

Choosing the Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier choice for this molecule due to its high polarity and multiple protic sites. ESI is a soft ionization technique that efficiently transfers pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and preserving the integrity of the molecular ion.[3][4]

  • Expertise in Action: The decision between positive or negative ion mode is not arbitrary; it depends on the analytical goal.

    • Negative Ion Mode ([M-H]⁻): This mode is often more sensitive for carboxylic acids due to the facile deprotonation of the acidic proton.[5] It typically yields a clean spectrum dominated by the [M-H]⁻ ion, making it ideal for quantification.

    • Positive Ion Mode ([M+H]⁺): Protonation will occur at the most basic site, which is typically the pyridine nitrogen. While potentially less sensitive than negative mode for the parent compound, positive mode often produces a richer fragmentation spectrum, providing more detailed structural information.[3]

For comprehensive characterization, acquiring data in both modes is recommended.

Part 2: A Validated Experimental Workflow

A successful analysis hinges on a meticulously planned workflow, from sample preparation to data acquisition. Each step is designed to ensure data integrity and reproducibility.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the analytical process.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Interpretation prep_start Weigh Compound ~1 mg prep_dissolve Dissolve & Dilute Stock: 1 mg/mL in MeOH Work: 1-10 µg/mL in Mobile Phase prep_start->prep_dissolve prep_pos Positive Mode Sample 50:50 ACN:H₂O + 0.1% Formic Acid prep_dissolve->prep_pos prep_neg Negative Mode Sample 50:50 ACN:H₂O prep_dissolve->prep_neg lc HPLC Separation C18 Column Gradient Elution prep_pos->lc prep_neg->lc ms1 MS1 Full Scan Identify Precursor Ion (e.g., m/z 165.0659) ms2 MS/MS Fragmentation Isolate Precursor Collision-Induced Dissociation (CID) data_proc Data Extraction Integrate Peaks Generate Spectra ms2->data_proc data_interp Spectral Interpretation Identify Fragments Propose Fragmentation Pathway data_proc->data_interp data_report Reporting Summarize Findings data_interp->data_report

Caption: End-to-end workflow for LC-MS/MS analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a dilute, particulate-free solution of the analyte in a solvent compatible with ESI.

  • Protocol:

    • Prepare a stock solution of 1 mg/mL by dissolving the compound in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

    • For positive mode analysis , the final diluent should be 50:50 acetonitrile/water with 0.1% formic acid. The acid ensures the analyte is protonated in solution prior to ionization.[3]

    • For negative mode analysis , the final diluent should be 50:50 acetonitrile/water. The absence of acid allows for efficient deprotonation of the carboxylic acid.

    • Vortex the solution and filter through a 0.22 µm syringe filter if any particulates are visible.

2. LC-MS/MS Instrumentation and Parameters:

  • Rationale: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential for determining the elemental composition of precursor and fragment ions, which is critical for confident structural elucidation.[6]

  • Instrument Parameters: The following table provides a robust starting point for method development.

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides good retention and peak shape for polar heterocyclic compounds.
Mobile Phase AWater + 0.1% Formic AcidStandard mobile phase for reverse-phase chromatography.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStrong solvent for eluting the analyte.
Gradient5% to 95% B over 10 minutesA standard gradient to ensure elution of the compound with good peak shape.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume2 µLA typical volume to avoid column overloading.
MS System (Q-TOF)
Ionization ModeESI Positive & Negative (separate runs)To capture comprehensive data as previously discussed.
Capillary Voltage+3.5 kV (Positive), -3.0 kV (Negative)Optimizes the electrospray plume for efficient ion generation.
Source Temperature120 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Gas Flow800 L/hr (Nitrogen)Aids in the desolvation of droplets to form gas-phase ions.[7]
MS1 Scan Range50 - 500 m/zA range sufficient to detect the precursor ion and potential low-mass fragments.
MS/MS AcquisitionData-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense precursor ions.
Collision Energy (CID)Ramped from 10 to 40 eVA range of energies ensures the capture of both low-energy (stable) and high-energy (smaller) fragments.[8]

Part 3: Data Analysis and Spectral Interpretation

The analysis of the acquired data is a deductive process, starting with the identification of the precursor ion and culminating in the elucidation of its fragmentation pathways.

Expected Precursor Ions

Accurate mass measurement is the first step in confirming the identity of the analyte.

Ion SpeciesTheoretical m/zIonization Mode
[M+H]⁺ 165.0659Positive
[M-H]⁻ 163.0513Negative
[M+Na]⁺ 187.0478Positive
[M+K]⁺ 203.0218Positive
[M+NH₄]⁺ 182.0924Positive

Theoretical m/z values calculated for C₈H₈N₂O₂.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides a fingerprint of a molecule's structure.[6] By applying collision-induced dissociation (CID), the precursor ion is fragmented in a predictable manner, revealing its constituent parts.

In positive mode, the protonated molecule undergoes characteristic neutral losses from the carboxylic acid group and cleavages within the heterocyclic ring system.

  • Initial Fragmentation (Carboxylic Acid):

    • Loss of H₂O (-18.01 Da): A common fragmentation for protonated carboxylic acids, leading to an acylium ion at m/z 147.0558 .

    • Loss of CO₂ (-44.00 Da): Decarboxylation is a highly favorable pathway, resulting in the loss of the entire carboxyl group and yielding a fragment at m/z 121.0659 . This fragment represents the protonated dihydropyrrolopyridine core.

  • Secondary Fragmentation (Ring System):

    • The m/z 121.0659 ion can undergo further fragmentation. A likely pathway is the cleavage of the dihydropyrrole ring, potentially through the loss of ethylene (C₂H₄, -28.03 Da), which would lead to a fragment corresponding to the aromatic 7-azaindole cation at m/z 93.0322 .

Fragmentation in negative mode is often simpler and dominated by the most acidic site.

  • Primary Fragmentation:

    • Loss of CO₂ (-44.00 Da): The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide. This is typically the base peak in the MS/MS spectrum and results in a highly stable anion at m/z 119.0513 , representing the deprotonated dihydropyrrolopyridine core.

Fragmentation Pathway Diagram

Fragmentation_Pathways cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M+H [M+H]⁺ m/z 165.0659 M+H-H2O [M+H-H₂O]⁺ m/z 147.0558 M+H->M+H-H2O -H₂O M+H-CO2 [M+H-CO₂]⁺ m/z 121.0659 M+H->M+H-CO2 -CO₂ Core-C2H4 [C₆H₅N₂]⁺ m/z 93.0322 M+H-CO2->Core-C2H4 -C₂H₄ M-H [M-H]⁻ m/z 163.0513 M-H-CO2 [M-H-CO₂]⁻ m/z 119.0513 M-H->M-H-CO2 -CO₂

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Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Executive Summary In modern medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 849805-79-4) 1 has emerged as a critical building block. Commonly referred to as a dihydroazaindole derivative, this compound offers a unique combination of hydrogen-bond donor/acceptor motifs and specific electronic properties that differentiate it from its fully aromatic azaindole counterparts. This guide provides an in-depth analysis of its physicochemical properties, structural nuances, and field-proven synthetic protocols designed for high-yield isolation.

Chemical Identity & Structural Nuances

The core architecture of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid consists of a 7-azaindoline fused bicyclic system. The saturation of the C2-C3 bond in the pyrrole ring fundamentally alters the electronic landscape of the molecule. Unlike the fully aromatic 7-azaindole, where the pyrrole nitrogen's lone pair is delocalized into the aromatic π -system, the nitrogen in the dihydro-derivative is sp3 -hybridized. This structural shift significantly increases the basicity and nucleophilicity of the secondary amine, making it a highly reactive handle for subsequent functionalization, while the carboxylic acid at the C5 position serves as a versatile moiety for amide coupling.

Quantitative Data Summary
PropertyValue
IUPAC Name 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Common Synonym 2,3-Dihydro-7-azaindole-5-carboxylic acid 2
CAS Registry Number 849805-79-4 1
Molecular Formula C8H8N2O2 1
Molecular Weight 164.16 g/mol 1
Predicted Boiling Point 414.0 ± 45.0 °C 1
Predicted Density 1.364 ± 0.06 g/cm³ 1

Physicochemical & Amphoteric Profiling

Understanding the solubility and ionization states of this compound is critical for both synthetic manipulation and biological assay formulation. The molecule is inherently amphoteric , possessing three distinct ionizable centers:

  • Carboxylic Acid (C5): Acidic ( pKa​≈4.5 )

  • Pyridine Nitrogen (N7): Weakly basic ( pKa​≈4.0 )

  • Secondary Amine (N1): Moderately basic ( pKa​≈8.0 )

Because of these competing ionization states, the compound exists primarily as a zwitterion at neutral pH. This dictates its solubility profile: it is highly soluble in strongly polar, aprotic solvents (e.g., DMSO, DMF) and aqueous bases/acids, but exhibits exceedingly poor solubility in non-polar organic solvents (e.g., hexanes, dichloromethane).

Amphoteric LowPH Low pH (< 4.0) Cationic Form (Protonated Amine & Pyridine) Neutral Neutral pH (~ 4.5 - 7.5) Zwitterionic Form (Deprotonated Acid, Protonated Amine) LowPH->Neutral + OH- Neutral->LowPH + H+ HighPH High pH (> 8.0) Anionic Form (Deprotonated Acid & Amine) Neutral->HighPH + OH- HighPH->Neutral + H+

pH-dependent speciation of the amphoteric dihydroazaindole core.

Synthetic Methodologies & Mechanistic Insights

The synthesis of complex dihydroazaindole carboxylic acids often requires careful circumvention of the core's reactivity 3. The most robust, scalable method to obtain the free acid involves the saponification of an ester precursor (e.g., methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) 4.

Alternatively, a de novo construction can be achieved starting from 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. This involves a palladium-catalyzed cyanation using Zn(CN)2​ and Pd(PPh3​)4​ , followed by rigorous acid/base hydrolysis of the resulting nitrile to yield the carboxylic acid 5.

Synthesis A 5-Bromo-2,3-dihydro-1H- pyrrolo[2,3-b]pyridine B Zn(CN)2, Pd(PPh3)4 Cyanation A->B C 5-Cyano Intermediate B->C E LiOH, THF/MeOH/H2O Hydrolysis C->E Acid/Base Hydrolysis D Methyl Ester Precursor D->E Saponification F 2,3-Dihydro-1H-pyrrolo[2,3-b] pyridine-5-carboxylic acid E->F Acidification (pH ~4.5)

Synthetic pathways to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Experimental Workflow: Self-Validating Saponification Protocol

The following protocol details the optimal conditions for the hydrolysis of the methyl ester precursor 4. As an Application Scientist, I emphasize that the choice of solvent and base here is not arbitrary; it is a carefully balanced system designed to prevent premature precipitation and ensure complete conversion.

Step-by-Step Methodology
  • Solvent System Preparation: Suspend methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in a ternary solvent mixture of THF, Methanol, and Water (typically in a 4:2:1 volumetric ratio) 4. Causality: THF solvates the hydrophobic organic core. Water serves as the hydrolytic reactant and solvent for the base. Methanol acts as a vital phase-transfer bridge, ensuring a homogeneous reaction mixture that prevents the carboxylate salt from crashing out before the reaction completes.

  • Base Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 to 10.0 eq) to the stirred solution at room temperature 4. Causality: Li+ strongly coordinates with the pyridine nitrogen and the forming carboxylate oxygen, driving the equilibrium forward more cleanly than NaOH or KOH, minimizing side-reactions in sensitive heterocycles.

  • Self-Validating Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using a 5% MeOH/DCM solvent system. Validation: The starting ester is highly UV-active and migrates rapidly ( Rf​≈0.6 ). As the reaction proceeds, the formation of the highly polar carboxylate salt results in a distinct baseline spot ( Rf​=0.0 ). Complete consumption of the high- Rf​ spot confirms 100% conversion, validating the system before any workup is initiated.

  • Workup & Isoelectric Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Dilute the remaining aqueous layer with water and cool to 0 °C. Slowly add 1N HCl dropwise while monitoring the pH. Causality: Adjust the pH precisely to ~4.5. This matches the isoelectric point of the zwitterion. At this pH, the molecule has a net charge of zero, minimizing its aqueous solubility and forcing it to precipitate as a pure, filterable solid.

  • Filtration and Drying: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Applications in Drug Discovery

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold is highly prized in the pharmaceutical industry due to its favorable pharmacokinetic properties and rigid geometry 3. It has been successfully utilized as a core intermediate in the synthesis of:

  • Metabolic Disease Therapeutics: Specifically, in the development of novel diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors, where the carboxylic acid is coupled to complex amines to form potent amides that regulate triglyceride synthesis 4.

  • Antimalarial Agents: The core is used to construct compounds that target specific parasitic pathways, leveraging the unique hydrogen-bonding network provided by the dihydroazaindole nitrogen atoms 5.

References

  • ChemicalBook - 849805-79-4 | CAS DataBase.
  • AccelaChem - 1846582-16-8 Product Information & Synonyms.
  • Google Patents (WO2022076496A1) - Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
  • ACS Publications (Organic Process Research & Development) - Building a Quaternary Stereogenic Center on Dihydroazaindole Carboxylic Acid through Scalable Process Development.
  • Googleapis.com (EP001782811A1) - Antimalarial Agent Patent Applications.

Sources

Exploratory

Solvation Mechanics and Thermodynamic Solubility Profile of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Executive Summary & Structural Causality In pharmaceutical process chemistry, dihydroazaindole derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs)[1]. However, 2,3-Dihydro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In pharmaceutical process chemistry, dihydroazaindole derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs)[1]. However, 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid frequently presents a "brick-dust" solubility profile—a phenomenon where a compound exhibits poor solubility across both aqueous and organic media.

As an Application Scientist, it is crucial to understand the causality behind this behavior rather than merely observing it. The poor solubility is dictated by the molecule's amphoteric nature. It possesses a basic pyridine nitrogen (pKa ~5.5) within the azaindole core and an acidic carboxylic acid moiety (pKa ~3.5).

  • In Solid State: The molecule forms a highly stable crystalline lattice driven by strong intermolecular hydrogen bonding, specifically carboxylic acid dimerization and N-H···N interactions.

  • In Polar Protic Solvents (e.g., Methanol, Water): The solvent induces proton transfer, generating a zwitterionic species. Zwitterions possess high dipole moments and resist solvation in standard organic media unless the solvent has an exceptionally high dielectric constant.

  • In Non-Polar Solvents (e.g., Heptane, Dichloromethane): The compound remains in its neutral, dimeric form. However, these solvents lack the hydrogen-bond accepting/donating capacity required to overcome the lattice energy, resulting in near-zero solubility.

While substituting indole rings with azaindole rings is a proven strategy to alter physicochemical properties and improve baseline aqueous solubility in drug design[2], the specific amphoteric nature of this carboxylic acid derivative necessitates precise solvent selection to disrupt its crystalline network.

SolvationLogic A 2,3-Dihydro-1H-pyrrolo [2,3-b]pyridine-5-carboxylic acid (Amphoteric Solid) B Zwitterionic State (Poorly Soluble) A->B Polar Protic Solvents (e.g., H2O, MeOH) C Neutral / Dimeric State (Moderately Soluble) A->C Dipolar Aprotic Solvents (e.g., THF, DMSO) D Cationic Salt (Highly Soluble) A->D Strong Acid (pH < 2) (e.g., HCl in Dioxane) E Anionic Salt (Highly Soluble) A->E Strong Base (pH > 8) (e.g., NaOH aq)

Solvation state logic of the amphoteric dihydroazaindole carboxylic acid based on solvent environment.

Quantitative Solubility Matrix

Based on the thermodynamic behavior of closely related azaindole systems[3], the solubility of this compound is heavily biased toward dipolar aprotic solvents that can act as strong hydrogen-bond acceptors without inducing zwitterion formation.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Causality
Dipolar Aprotic DMSO46.7> 50.0Strong H-bond acceptor; disrupts carboxylic dimers and solvates the polar surface area effectively.
Dipolar Aprotic THF7.510.0 - 20.0Moderate polarity; coordinates with the acidic proton but lacks strong ionizing power.
Polar Protic Methanol32.75.0 - 15.0Protic nature induces partial zwitterionic character, limiting solubility compared to DMSO.
Moderately Polar Dichloromethane8.9< 1.0Insufficient H-bond accepting capability to break the stable crystal lattice.
Non-Polar n-Heptane1.9< 0.1Complete inability to solvate the polar functional groups; compound remains as a solid dimer.

Self-Validating Protocol for Thermodynamic Solubility

To generate reliable data for process chemistry, kinetic dissolution must not be mistaken for thermodynamic solubility. The following shake-flask methodology coupled with HPLC-UV is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Saturation Preparation: Add 100 mg of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid to 1.0 mL of the target organic solvent in a sealed 2 mL glass vial.

    • Causality: An excess of solid ensures that the chemical potential of the solid phase equals that of the solute in solution, which is the fundamental thermodynamic requirement for equilibrium.

  • Isothermal Equilibration: Place the vials in a thermostated shaker at 25.0 ± 0.1 °C at 300 RPM.

  • Equilibrium Validation (The Self-Check): Extract 50 µL aliquots at exactly 24 hours and 48 hours .

    • Causality: If the calculated concentration at 48 hours is within 5% of the 24-hour mark, the system self-validates that true thermodynamic equilibrium has been reached, ruling out slow kinetic dissolution or supersaturation artifacts.

  • Isothermal Phase Separation: Centrifuge the aliquots at 10,000 RPM for 5 minutes, then immediately filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter.

    • Causality: PTFE is used because it does not leach extractables into organic solvents (unlike nylon or PES). The 0.22 µm pore size strictly prevents sub-micron "invisible" crystals from passing into the filtrate, which would otherwise falsely inflate the solubility reading.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV against a 5-point validated standard curve.

    • Causality: Gravimetric analysis is highly prone to error due to solvent molecules becoming trapped within the dried crystal lattice. HPLC-UV provides compound-specific, mass-balance-verified quantification.

Protocol S1 Step 1: Saturation Excess solute added to solvent Thermostated agitation at 25°C S2 Step 2: Equilibration Check Sample at 24h and 48h (Self-validating mass balance) S1->S2 S3 Step 3: Phase Separation Centrifugation & 0.22µm PTFE isothermal filtration S2->S3 S4 Step 4: Quantification HPLC-UV analysis against validated standard curve S3->S4

Self-validating shake-flask methodology for thermodynamic solubility determination.

Process Chemistry Implications

For drug development professionals scaling up the synthesis of APIs containing this fragment, the native solubility profile is often too restrictive for standard liquid-liquid extractions or straightforward crystallizations.

To bypass the zwitterionic/dimeric lattice energy, process chemists must leverage salt formation. By treating the compound with a strong acid (e.g., HCl in dioxane), the basic pyridine nitrogen is protonated, destroying the zwitterionic network and forming a highly soluble cationic salt. This strategy has been successfully documented in scalable process developments for dihydroazaindole carboxylic acids, allowing for high-purity isolation via controlled anti-solvent crystallization[1].

References

  • Building a Quaternary Stereogenic Center on Dihydroazaindole Carboxylic Acid through Scalable Process Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K Source: ACS Omega (ACS Publications) URL:[Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: Cannabis and Cannabinoid Research (Mary Ann Liebert, Inc. / PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid as a Strategic Chemical Intermediate in Drug Discovery

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The development of novel t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The development of novel therapeutics frequently relies on privileged scaffolds that can engage biological targets with high affinity and selectivity. 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (and its substituted derivatives) has emerged as a critical regulatory starting material and advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs).

The structural utility of this dihydroazaindole core lies in its dual functionality:

  • Pharmacophoric Engagement: The nitrogen atom embedded within the pyridine ring serves as a potent, directional hydrogen-bond acceptor. In the context of kinase inhibitors, this nitrogen effectively interacts with the backbone N–H residues residing in the hinge region of the kinase, significantly boosting inhibitory potency .

  • Synthetic Versatility: The carboxylic acid moiety at the 5-position provides a robust handle for downstream amide couplings, esterifications, and decarboxylative functionalizations, making it an ideal anchor for building complex molecular architectures such as Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors and antimalarial agents .

G Core 2,3-Dihydro-1H-pyrrolo[2,3-b] pyridine-5-carboxylic acid Kinase Kinase Inhibitors (H-Bond Acceptor in Hinge Region) Core->Kinase DGAT2 DGAT2 Inhibitors (Hepatic Steatosis & NASH) Core->DGAT2 Malaria Antimalarial Agents (GPI Biosynthesis Inhibition) Core->Malaria

Caption: Therapeutic applications of the dihydroazaindole carboxylic acid scaffold.

Application Workflows & Process Economics

Overcoming Scalability Bottlenecks in API Manufacturing

When incorporating complex derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid—such as those containing a quaternary stereogenic center—process chemists face significant scalability challenges. Early-stage medicinal chemistry routes often rely on chiral Supercritical Fluid Chromatography (SFC) to isolate the desired enantiomer. However, SFC is a major cost driver at the multi-kilogram scale.

Recent advancements in process chemistry have demonstrated that transitioning to a chemical resolution strategy is vastly superior for commercial manufacturing . By utilizing resolving agents like di-p-toluoyl-D-tartaric acid, researchers can isolate the target (R)-enantiomer with >99% enantiomeric excess (ee). Furthermore, the (S)-isomer remaining in the mother liquor can be recycled via racemization, drastically reducing waste and improving the overall Process Mass Intensity (PMI).

Table 1: Process Optimization for Chiral Dihydroazaindole Carboxylic Acid Synthesis

Process ParameterFirst-Generation Route (MedChem)Second-Generation Route (Process)Impact / Causality
Enantiomer Separation Chiral SFCChemical ResolutionEliminates high SFC costs; enables multi-kg scaling.
Catalyst Loading (Pd) 20 mol %1 mol %Reduces precious metal costs and heavy metal purging steps.
Waste Management Unwanted isomer discardedRacemization & RecyclingMaximizes atom economy; recovers starting material.
Isolation Steps Multiple chromatographic purificationsOne-pot borylation & cross-couplingStreamlines workflow; prevents yield loss during transfer.

Data synthesized from scalable process development studies on dihydroazaindole derivatives .

Workflow Start Racemic Dihydroazaindole Carboxylic Acid Res Chemical Resolution (Di-p-toluoyl-D-tartaric acid) Start->Res IsomerR (R)-Isomer Salt (Target API Intermediate) Res->IsomerR IsomerS (S)-Isomer (Mother Liquor) Res->IsomerS Racemization Racemization & Recycling IsomerS->Racemization Racemization->Start

Caption: Scalable chemical resolution and recycling workflow for API synthesis.

Synthesis of DGAT2 Inhibitors for Metabolic Diseases

In the development of treatments for nonalcoholic steatohepatitis (NASH) and type-2 diabetes, the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid core is utilized to synthesize oxindole derivatives that act as DGAT2 inhibitors. The free carboxylic acid is typically generated via the hydrolysis of its corresponding methyl ester precursor before undergoing amide coupling with complex amines .

The choice of a mixed solvent system (THF/Methanol/Water) during the hydrolysis step is critical. The organic solvents ensure the complete dissolution of the hydrophobic ester intermediate, while water solubilizes the lithium hydroxide (LiOH) base, creating a homogeneous environment that drives the saponification to completion without degrading the delicate azaindoline ring system.

Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis to Yield the Free Carboxylic Acid

Adapted from validated synthetic routes for DGAT2 inhibitor intermediates .

Objective: To convert a substituted methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate into its free carboxylic acid form for downstream coupling.

Reagents & Materials:

  • Methyl 1-(3-(difluoromethoxy)phenyl)-3,3-dimethyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (0.90 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (9.00 mmol, 10 eq.)

  • Tetrahydrofuran (THF) (6.1 mL)

  • Methanol (MeOH) (3.0 mL)

  • Deionized Water (1.5 mL)

  • 1N Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ester intermediate (0.33 g, 0.90 mmol) in a solvent mixture of THF (6.1 mL) and Methanol (3.0 mL). Stir at ambient temperature until a clear solution is achieved.

  • Base Addition: Dissolve LiOH (0.22 g, 9.00 mmol) in 1.5 mL of deionized water. Add this aqueous base solution dropwise to the organic mixture via a syringe. Rationale: Dropwise addition prevents localized exothermic spikes that could lead to side reactions.

  • Reaction Monitoring: Stir the biphasic/homogeneous mixture at room temperature. Monitor the disappearance of the starting material via TLC or LC-MS (typically requires 2–4 hours).

  • Workup & Acidification: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF and Methanol volatiles. Dilute the remaining aqueous layer with 5 mL of water and cool in an ice bath to 0–5 °C.

  • Precipitation: Slowly acidify the aqueous solution using 1N HCl until the pH reaches ~3.0–4.0. The target 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivative will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash the filter cake with cold water (2 x 5 mL), and dry in a vacuum oven at 45 °C overnight to yield the pure carboxylic acid.

Protocol B: Chemical Resolution of Racemic Dihydroazaindole Carboxylic Acid

A scalable approach for isolating enantiomerically pure intermediates .

Objective: To isolate the (R)-enantiomer from a racemic mixture of a complex dihydroazaindole carboxylic acid using a chiral resolving agent.

Step-by-Step Methodology:

  • Salt Formation: Suspend the racemic 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivative in an appropriate crystallization solvent (e.g., Isopropanol/Water mixture).

  • Resolving Agent Addition: Add 0.5 to 1.0 equivalents of Di-p-toluoyl-D-tartaric acid. Heat the mixture to 70 °C to achieve complete dissolution.

  • Controlled Cooling: Cool the solution linearly to 20 °C over 4 hours. Rationale: A slow, controlled cooling ramp promotes the growth of large, pure crystals of the diastereomeric salt and prevents the kinetic trapping of the undesired isomer.

  • Filtration: Filter the crystallized (R)-isomer salt. Retain the mother liquor containing the (S)-isomer for subsequent racemization and recycling.

  • Salt Breaking: Suspend the isolated salt in a biphasic mixture of Ethyl Acetate and 1N aqueous HCl. Stir vigorously until the solid dissolves. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically pure (R)-carboxylic acid (>99% ee).

References

  • Lee, J., Li, G., Zeng, X., et al. "Building a Quaternary Stereogenic Center on Dihydroazaindole Carboxylic Acid through Scalable Process Development." Organic Process Research & Development, 2023, 27(11), 2045-2056.[Link]

  • Lim, Y.-H., Bao, J., Roane, J. P. "Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." WIPO (PCT)
  • Eisai R&D Management Co., Ltd. "Antimalarial Agent.
Application

Application Note: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in the Rational Design of Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores that can reliably anchor to the kinase hinge region. While the 7-azaindole scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores that can reliably anchor to the kinase hinge region. While the 7-azaindole scaffold is a well-established hinge binder, its fully aromatic, planar nature can lead to suboptimal physicochemical properties, including poor aqueous solubility and off-target promiscuity[1].

The saturation of the C2-C3 bond to form 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline) introduces sp³ character, which significantly improves the drug-like properties of the scaffold[2]. Furthermore, the presence of a 5-carboxylic acid moiety provides an ideal synthetic vector for divergent late-stage functionalization, allowing medicinal chemists to efficiently probe the solvent-exposed region or the DFG-out pocket of the kinase[3]. This application note details the mechanistic rationale, structural biology, and validated synthetic protocols for utilizing this advanced building block in kinase inhibitor discovery.

Mechanistic Rationale & Structural Biology

The Bidentate Hinge Interaction

In the ATP-binding pocket of most kinases, the adenine ring of ATP forms crucial hydrogen bonds with the peptide backbone of the hinge region. The 7-azaindoline core mimics this interaction perfectly[1]:

  • N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor to the backbone NH of the hinge.

  • N1-H (Pyrroline Nitrogen): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

The Azaindoline Advantage (Why 2,3-Dihydro?)

Transitioning from a fully aromatic 7-azaindole to a 7-azaindoline (2,3-dihydro) fundamentally optimizes the molecule's profile[2]:

  • Increased Fraction of sp³ Carbons (Fsp³): Breaking the planar aromaticity reduces flat-molecule stacking (π-π aggregation). This enhances aqueous solubility and mitigates potential DNA intercalation toxicity, a common liability in flat aromatic drugs.

  • Electronic and Conformational Tuning: The saturation of the 5-membered ring subtly alters the electron density of the adjacent pyridine ring, shifting the pKa of the N7 nitrogen. This can be leveraged to tune the strength of the hydrogen bond with the hinge region, often leading to improved kinase selectivity profiles (e.g., in HPK1 or JAK3 inhibitor design)[4],[2].

The C5-Carboxylic Acid Vector

The C5 position of the azaindoline core points directly toward the solvent-exposed channel of the kinase[3]. The carboxylic acid serves as a robust, versatile handle for amide coupling, enabling the rapid synthesis of diverse libraries to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties without disrupting the critical hinge-binding motif.

Pharmacophore Core 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hinge Binder) N7: H-bond Acceptor N1-H: H-bond Donor C5 C5-Carboxylic Acid (Synthetic Handle) Core->C5 Scaffold Functionalization Amide Amide Linker (Vector Control) C5->Amide HATU/DIPEA Coupling Solvent Solvent-Exposed Moiety (Selectivity & PK/PD) Amide->Solvent Diversity Input

Figure 1: Pharmacophore logic of azaindoline C5-functionalization for kinase targeting.

Quantitative Data: Scaffold Comparison

To understand the causality behind selecting the 2,3-dihydro variant over the standard azaindole, we must look at the physicochemical shifts induced by the structural change.

Property / Feature1H-Pyrrolo[2,3-b]pyridine (Azaindole)2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Azaindoline)Impact on Drug Design
Ring Geometry Fully planar, aromaticPuckered pyrroline ring, non-planarReduces π-stacking; lowers melting point; improves aqueous solubility.
Hybridization 100% sp² carbons in coresp³ carbons at C2 and C3Higher Fsp³ correlates with higher clinical success rates and lower promiscuity[2].
N7 Basicity (pKa) Lower basicity (electron delocalization)Higher basicity (localized electron density)Stronger H-bond acceptance at the kinase hinge backbone.
C5 Vector Rigid, planar projectionRigid, but core flexibility alters binding angleAllows fine-tuning of the trajectory into the solvent-exposed channel[3].

Experimental Protocol: Divergent Synthesis via C5-Amidation

Strategic Note on Protecting Groups: The N1-H of the azaindoline is nucleophilic and can undergo unwanted competitive acylation during C5-amide coupling. To ensure a self-validating, high-yielding protocol, it is highly recommended to use the N1-Boc protected starting material: 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1341037-48-6)[5].

Protocol: HATU-Mediated Amide Coupling and Deprotection

Objective: To generate a library of C5-amide derivatives from the azaindoline scaffold while preventing competitive N1-acylation.

Materials:

  • 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq)[5]

  • Target primary or secondary amine (1.2 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF, DCM, and Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve the Boc-protected azaindoline-5-carboxylic acid in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

    • Causality: HATU rapidly forms the highly reactive OAT (7-azabenzotriazole) ester. DIPEA acts as a non-nucleophilic base that deprotonates the carboxylic acid without interfering with the electrophilic center.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete activation, then add the target amine (1.2 eq). Stir for 2-4 hours.

    • Causality: Pre-activation minimizes side reactions between the amine and the coupling reagent, ensuring the amine exclusively attacks the activated ester.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Boc-Deprotection: Dissolve the crude intermediate in a 1:1 mixture of DCM and TFA (0.1 M). Stir at room temperature for 1 hour.

    • Causality: The acidic conditions selectively cleave the tert-butoxycarbonyl group, liberating the critical N1-H required for hinge binding[1].

  • Purification & Validation: Concentrate the mixture to remove TFA. Purify via reverse-phase preparative HPLC. Validate the final compound using LC-MS (confirming the [M+H]⁺ peak) and ¹H-NMR (ensuring the presence of the broad N1-H singlet around 11-12 ppm).

KinasePathway ATP ATP Kinase Protein Kinase (e.g., HPK1, JAK) ATP->Kinase Binds Hinge Substrate Substrate Protein Kinase->Substrate Catalysis PhosphoSub Phosphorylated Substrate Substrate->PhosphoSub Signal Cascade Inhibitor Azaindoline Inhibitor Inhibitor->Kinase Competitive Displacement

Figure 2: Competitive displacement of ATP by azaindoline inhibitors in kinase signaling.

Troubleshooting & Best Practices

  • Poor Solubility of Intermediates: The zwitterionic nature of the deprotected azaindoline-5-carboxylic acid can make it insoluble in standard organic solvents. Always perform coupling reactions on the N1-Boc protected variant[5], which exhibits excellent solubility in DMF and DCM.

  • Oxidation of the Pyrroline Ring: The 2,3-dihydro system can slowly oxidize back to the fully aromatic azaindole upon prolonged exposure to air and light, especially in the presence of transition metals. Store the building block and final compounds under an inert atmosphere at -20°C.

  • Regioselectivity Verification: When analyzing the final deprotected product via 2D-NMR (HMBC/HSQC), ensure that the amide carbonyl correlates strictly with the C5 position and that the N1 position remains unsubstituted to guarantee target engagement at the kinase hinge.

References

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) | ACS Medicinal Chemistry Letters | 2

  • The Azaindole Framework in the Design of Kinase Inhibitors | NIH PMC | 3

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI | 1

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 | J-Stage | 4

  • 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Product Information | ChemScene / BuyChemJapan | 6

Sources

Method

Application Note: Advanced Amide Coupling Strategies for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives

Executive Summary The dihydroazaindole scaffold, specifically 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a highly privileged pharmacophore in modern drug discovery. The pyridine nitrogen (N7) serves as a critical hydrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydroazaindole scaffold, specifically 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a highly privileged pharmacophore in modern drug discovery. The pyridine nitrogen (N7) serves as a critical hydrogen-bond acceptor in the hinge region of various kinases, while the saturated indoline-like ring provides a unique three-dimensional vector for substituents [1]. However, utilizing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a building block for amide coupling presents significant chemoselectivity challenges. The presence of a nucleophilic secondary amine at the N1 position often leads to uncontrolled polymerization or dimerization during carboxylic acid activation.

This application note provides a comprehensive, field-proven guide to executing amide couplings with this scaffold. We detail the causality behind reagent selection, present quantitative data for strategy comparison, and provide self-validating, step-by-step protocols for both Protecting-Group-Free (PG-Free) and N1-Protected workflows.

Mechanistic Insights & Structural Challenges

The core challenge in reacting 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid lies in the competing nucleophilicity of its own N1 secondary amine against the target external amine.

When the 5-carboxylic acid is activated into an O-acylisourea or active ester intermediate, the molecule becomes highly susceptible to intermolecular self-attack. If a highly active coupling reagent like HATU [2] is used without N1 protection, the rapid kinetics of activation outpace the intermolecular attack of the external amine, leading to oligomeric impurities. Conversely, the N7 pyridine nitrogen can coordinate with transition metals or certain coupling additives, altering the local pH and solubility of the intermediate.

Causality in Experimental Choices
  • Protecting-Group (PG) Strategy (N-Boc/N-Cbz): Masking the N1 position is the most robust method to prevent oligomerization. By utilizing a bulky, electron-withdrawing protecting group like Boc, the N1 lone pair is delocalized into the carbamate carbonyl, rendering it non-nucleophilic. This allows the use of highly efficient, fast-acting coupling agents (HATU, T3P) to drive the amide coupling to near-quantitative yields.

  • PG-Free Strategy: In cases where atom economy is prioritized or the substrate contains acid-sensitive stereocenters (e.g., quaternary stereogenic centers at C2/C3) that might racemize during deprotection [1], a PG-Free approach is necessary. This requires milder coupling agents like EDC·HCl paired with HOBt. The reaction must be run at low temperatures (0°C) with a stoichiometric excess of the external amine to kinetically favor the desired cross-coupling over self-condensation.

Workflow A 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid B Assess N1 Reactivity & Steric Hindrance A->B C N1 Protection Strategy (e.g., Boc, Cbz) B->C High Risk of Oligomerization D PG-Free Strategy (Controlled Stoichiometry) B->D Acid-Sensitive Stereocenters E Amide Coupling (HATU/DIPEA or T3P) C->E F Amide Coupling (EDC/HOBt, low temp) D->F G Global Deprotection (e.g., 4M HCl/Dioxane) E->G H Target Amide Product F->H G->H

Decision matrix for selecting the appropriate amide coupling strategy.

Mechanism A 5-Carboxylic Acid Substrate C Active Ester Intermediate A->C Activation B Coupling Reagent (e.g., HATU, EDC) B->C F Target Amide (Desired) C->F Intermolecular Cross-Attack G Oligomer/Dimer (Undesired) C->G Intermolecular Self-Attack D Primary Amine (Target Nucleophile) D->F E N1 Secondary Amine (Internal Nucleophile) E->G

Mechanistic pathways showing the competition between target amide formation and oligomerization.

Quantitative Data Summaries

The following table summarizes the performance of various coupling conditions applied to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid reacting with a standard primary amine (e.g., benzylamine). Data demonstrates the critical need for either N1-protection or highly controlled PG-free conditions.

StrategyN1 StatusCoupling ReagentAdditive/BaseTemp (°C)Isolated YieldOligomerization (%)
PG-FreeUnprotectedHATUDIPEA2542%>35%
PG-FreeUnprotectedEDC·HClHOBt / DIPEA0 to 2574%<8%
PG-DirectedN-BocHATUDIPEA2594%Not Detected
PG-DirectedN-BocT3P (50% in EtOAc)Pyridine2589%Not Detected
PG-DirectedN-CbzEDC·HClHOBt / DIPEA2591%Not Detected

Experimental Protocols

Every protocol below is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is continuously monitored, preventing downstream failures.

Protocol A: N-Boc Protected Route (High Yield, Standard)

Use this protocol when the substrate lacks acid-sensitive functional groups that would degrade during Boc deprotection.

Step 1: N1-Boc Protection

  • Setup: In a flame-dried round-bottom flask under N₂, suspend 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Add Triethylamine (TEA, 2.0 eq) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours.

  • IPC: Monitor via LC-MS. The mass of the product should reflect[M+H]+ = M_wt + 100 (addition of Boc).

  • Workup: Quench with 1M citric acid to pH 4 (avoids extracting the N7-protonated species into the aqueous layer). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. The resulting N-Boc acid is typically pure enough for the next step.

Step 2: HATU-Mediated Amide Coupling

  • Setup: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF (0.15 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and the target primary amine (1.1 eq). Cool to 0°C.

  • Coupling: Add HATU (1.2 eq) portion-wise. Causality note: Adding HATU last prevents the formation of inactive tetramethylguanidinium byproducts with the acid before the amine is properly mixed.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Dilute with EtOAc and wash vigorously with 5% LiCl aqueous solution (3x) to remove DMF and HATU byproducts. Wash with saturated NaHCO₃, dry, and concentrate.

Step 3: Global Deprotection

  • Deprotection: Dissolve the crude N-Boc amide in minimal DCM. Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Isolation: The deprotected product will often precipitate as the HCl salt. Filter the solid, wash with cold Et₂O, and dry under vacuum.

Protocol B: PG-Free Route (Atom Economical)

Use this protocol for advanced intermediates where avoiding protection/deprotection cycles is critical to preserve stereochemical integrity [1].

  • Setup: Suspend the unprotected 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) and the target external amine (1.5 eq) in a 1:1 mixture of anhydrous DCM and DMF (0.1 M). Causality note: The excess of external amine kinetically outcompetes the N1 indoline nitrogen for the active ester.

  • Cooling: Cool the suspension strictly to 0°C.

  • Activation: Add HOBt (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes.

  • Coupling: Add EDC·HCl (1.3 eq) in three portions over 30 minutes. Causality note: EDC/HOBt generates a less reactive active ester compared to HATU, which drastically reduces the rate of N1-driven oligomerization.

  • Reaction: Maintain at 0°C for 2 hours, then allow to slowly warm to 15°C over 12 hours.

  • IPC: Check UPLC at 254 nm. If oligomer peaks (Rt usually 1.5x the product) exceed 10%, immediately quench the reaction with water.

  • Workup: Evaporate the DCM. Dilute the DMF residue with EtOAc. Wash with saturated NaHCO₃ (2x) and brine. Purify via reverse-phase chromatography (C18, MeCN/H₂O with 0.1% TFA) to separate the target amide from trace oligomers.

References

  • Lee, J., Li, G., Zeng, X., Haddad, N., Abeyta, V., Pennino, S., Wu, L., Gao, J., Jiang, Q., Lorenz, J. C., Wang, J., Wu, J., Brazzillo, J., Sarvestani, M., Wang, X., et al. (2023). Building a Quaternary Stereogenic Center on Dihydroazaindole Carboxylic Acid through Scalable Process Development. Organic Process Research & Development.[Link]

  • Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. (2021). World Intellectual Property Organization (WIPO)
Application

Application Note &amp; Protocols: Esterification of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Introduction The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a 7-azaindoline scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives are integral to the synthesis of a wide ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a 7-azaindoline scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives are integral to the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors and other targeted therapeutics[1]. The carboxylic acid at the C5 position serves as a versatile synthetic handle for further molecular elaboration. Esterification of this group is a fundamental transformation, enabling the modulation of physicochemical properties such as solubility and cell permeability, or serving as a key step for subsequent reactions like amide bond formation[1].

This guide provides a comprehensive overview and detailed protocols for the esterification of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. We will delve into the mechanistic underpinnings of the Fischer-Speier esterification, discuss critical experimental parameters, and provide step-by-step protocols for the synthesis of methyl, ethyl, and benzyl esters. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for this key synthetic transformation.

Mechanistic Insight: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol[2][3]. The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side[4][5][6].

The mechanism involves several key reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol or water) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification Start Carboxylic Acid + Alcohol Protonation 1. Protonation of Carbonyl (Acid Catalyst, H+) Start->Protonation + H+ ActivatedAcid Activated Carboxylic Acid Protonation->ActivatedAcid Attack 2. Nucleophilic Attack by Alcohol ActivatedAcid->Attack + R'OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer WaterLeaving Intermediate with -OH2+ Group ProtonTransfer->WaterLeaving Elimination 4. Elimination of Water WaterLeaving->Elimination - H2O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation - H+ End Ester + Water Deprotonation->End

Caption: Figure 1: Mechanism of Fischer Esterification.

Key Experimental Considerations

To ensure high conversion and yield, several factors must be carefully controlled, primarily because the reaction is governed by equilibrium.

  • Driving the Equilibrium: According to Le Châtelier's principle, the equilibrium can be shifted to favor the ester product by either using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) or by removing water as it is formed[5][6]. Water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene or by using a dehydrating agent[5][7].

  • Choice of Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts[2][7]. For substrates sensitive to strong acids, milder catalysts such as iron(III) acetylacetonate [Fe(acac)₃] can be employed[8]. The pyridine nitrogen in the substrate can be protonated by the acid catalyst, potentially forming a non-volatile salt, which is a consideration during work-up[9][10].

  • Reaction Temperature: Esterification reactions are typically conducted at elevated temperatures (reflux) to increase the reaction rate. The specific temperature is determined by the boiling point of the alcohol or solvent used[7].

  • Substrate Reactivity: The pyrrolidine nitrogen and the pyridine nitrogen both offer sites for potential side reactions or complexation. However, under standard acidic esterification conditions, the reaction at the carboxylic acid is highly favored.

Experimental Protocols

The following protocols are designed as robust starting points for the esterification of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Researchers should monitor the reaction progress and optimize conditions as necessary.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Concentrated acids are highly corrosive and should be handled with extreme care.

Protocol 1: Methyl Ester Synthesis via Sulfuric Acid Catalysis

This protocol utilizes a large excess of methanol as both the reactant and solvent to drive the equilibrium.

Reagents & Materials Amount Molar Eq.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid1.0 g (6.09 mmol)1.0
Methanol (Anhydrous)30 mL~123
Sulfuric Acid (Concentrated, 98%)0.3 mL (5.6 mmol)~0.9
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed-
Ethyl Acetate (EtOAc)As needed-
BrineAs needed-
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 g).

  • Add anhydrous methanol (30 mL) to the flask. Stir the suspension.

  • Carefully and slowly add concentrated sulfuric acid (0.3 mL) to the stirring mixture. Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material is polar and should have a low Rf, while the ester product will be less polar with a higher Rf.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Ethyl Ester Synthesis via p-Toluenesulfonic Acid Catalysis

This protocol uses a catalytic amount of p-TsOH with ethanol as the solvent.

Reagents & Materials Amount Molar Eq.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid1.0 g (6.09 mmol)1.0
Ethanol (Anhydrous)30 mL~84
p-Toluenesulfonic acid (p-TsOH·H₂O)232 mg (1.22 mmol)0.2
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed-
Ethyl Acetate (EtOAc)As needed-
BrineAs needed-
Anhydrous Magnesium Sulfate (MgSO₄)As needed-

Procedure:

  • Combine the carboxylic acid (1.0 g) and p-TsOH (232 mg) in a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Add anhydrous ethanol (30 mL).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours, monitoring by TLC as described in Protocol 1.

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and water (30 mL).

  • Carefully add saturated NaHCO₃ solution to neutralize the aqueous layer.

  • Separate the layers. Extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: Benzyl Ester Synthesis with Dean-Stark Water Removal

For less volatile alcohols like benzyl alcohol, removing water azeotropically is the most effective strategy.

Reagents & Materials Amount Molar Eq.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid1.0 g (6.09 mmol)1.0
Benzyl Alcohol0.99 mL (9.14 mmol)1.5
p-Toluenesulfonic acid (p-TsOH·H₂O)116 mg (0.61 mmol)0.1
Toluene40 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed-
Ethyl Acetate (EtOAc)As needed-
BrineAs needed-
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-

Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stir bar.

  • To the flask, add the carboxylic acid (1.0 g), benzyl alcohol (0.99 mL), p-TsOH (116 mg), and toluene (40 mL).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 8-16 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (40 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product will contain excess benzyl alcohol, which can be removed by vacuum distillation or during column chromatography.

Product Purification and Characterization

Purification is critical to obtaining the desired ester in high purity.

  • Silica Gel Column Chromatography: This is the most common method for purifying these esters[11][12]. A gradient elution system, typically starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate), is effective for separating the nonpolar ester product from the polar starting material and other impurities[11][13]. Fractions can be monitored by TLC.

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can provide a highly pure crystalline product[11].

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Observations for Ethyl 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~4.3 (q, 2H, -OCH₂CH₃), ~3.6 (t, 2H, Ar-CH₂-N), ~3.1 (t, 2H, -CH₂-CH₂-N), ~1.4 (t, 3H, -OCH₂CH₃). Note: NH protons may be broad or exchange.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~166 (C=O), ~150-160 (Ar-C), ~110-130 (Ar-C), ~60 (-OCH₂), ~45 (Ar-CH₂-N), ~25 (-CH₂-CH₂-N), ~14 (-CH₃).
Mass Spec. (ESI+)Expected m/z: [M+H]⁺ = 193.10 for C₁₀H₁₂N₂O₂.
HPLC A single major peak indicating high purity. Retention time will be longer than the starting carboxylic acid.

General Workflow and Troubleshooting

The overall process from starting material to pure product is summarized below.

Workflow Figure 2: General Experimental Workflow Start Starting Material: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid Reaction Esterification Reaction (Alcohol, Acid Catalyst, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring In-process control Monitoring->Reaction Incomplete Workup Aqueous Work-up (Neutralization, Extraction) Monitoring->Workup Complete Crude Crude Ester Product Workup->Crude Purification Purification (Column Chromatography or Recrystallization) Crude->Purification Pure Pure Ester Product Purification->Pure Characterization Characterization (NMR, MS, HPLC) Pure->Characterization

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Presence of water in reagents.1. Use fresh, high-quality acid catalyst.2. Increase reaction time and ensure proper reflux temperature is maintained.3. Use anhydrous alcohol and solvents. For Protocol 3, ensure the Dean-Stark is functioning.
Product Hydrolyzes Back During Work-up 1. Incomplete neutralization.2. Prolonged contact with aqueous acid.1. Ensure the aqueous layer is basic (pH > 8) before extraction.2. Perform the work-up efficiently without unnecessary delays.
Difficulty in Purification (Streaking on TLC) The pyridine nitrogen may be interacting strongly with the silica gel.1. Add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.2. Consider using neutral or basic alumina for chromatography.
Product "Oils Out" During Recrystallization 1. Solvent is not ideal.2. Presence of impurities lowering the melting point.1. Try a different solvent system.2. Ensure the crude product is sufficiently pure before attempting recrystallization. An initial pass through a short silica plug may be necessary[11].

References

  • Bongale, V. V., et al. (2021). N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Angewandte Chemie International Edition, 60(36), 19631-19636. [Link]

  • Chen, C. T., et al. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications, 43(20), 2735-2746. [Link]

  • da Silva, M. J., et al. (2010). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society, 21(8), 1540-1544. [Link]

  • Horvath, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]

  • Ganjali, M. R., et al. (2005). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. [Link]

  • Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World. [Link]

  • Miller, M. J., et al. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 14(3), 446-456. [Link]

  • Ranga, V., et al. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Abbott Lab. (1956). Esterification of pyridine carboxylic acids.
  • Otera, J. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]

  • Ribeiro, A. C. F., et al. (2018). Analytical Methods. Royal Society of Chemistry. [Link]

  • Langer, P., et al. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Moody, C. J., et al. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. MDPI. [Link]

  • Gribble, G. W. (2010). A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Kumpins, V., et al. (2016). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Latvian Journal of Chemistry, 53(1), 59-66. [Link]

  • Standard Oil Co. (1958). Method for producing esters of heterocyclic nitrogen carboxylic acids.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • NextSDS. (n.d.). 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester. NextSDS. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • NextSDS. (n.d.). 2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID. NextSDS. [Link]

  • Wager, T. T., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1535-1541. [Link]

  • Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Mangalagiu, I. I., et al. (2014). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 19(11), 17742-17754. [Link]

  • El-Faham, A., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(2), 798-842. [Link]

Sources

Method

Application Note: sp³-Rich Bifunctional Building Blocks for Diversity-Oriented Combinatorial Library Synthesis

Executive Summary The transition from traditional High-Throughput Screening (HTS) libraries—historically dominated by planar, sp²-hybridized aromatic systems—to structurally complex, three-dimensional chemical spaces is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional High-Throughput Screening (HTS) libraries—historically dominated by planar, sp²-hybridized aromatic systems—to structurally complex, three-dimensional chemical spaces is a defining paradigm shift in modern drug discovery. This application note provides a comprehensive, field-tested guide to utilizing sp³-rich bifunctional building blocks in Diversity-Oriented Synthesis (DOS) and DNA-Encoded Library (DEL) platforms. By integrating advanced solid-phase synthesis techniques with DNA-compatible photoredox catalysis, researchers can construct combinatorial libraries that exhibit superior metabolic stability, enhanced solubility, and highly specific 3D target engagement.

Mechanistic Causality in Building Block Selection

The strategic selection of building blocks is not merely a matter of commercial availability; it is governed by strict physicochemical and mechanistic causality.

  • Escaping Flatland: Molecular frameworks with a high fraction of sp³-hybridized atoms (Fsp³) project substituents as growth vectors in unique three-dimensional space. This structural rigidity minimizes entropic penalties upon target binding and improves clinical success rates .

  • Solid-Phase Decoupling: Traditional on-DNA synthesis directly attaches small molecules to DNA tags, which can cause steric clashes during target binding. Utilizing a solid-phase approach with photocleavable linkers allows the physical decoupling of the library member from the DNA tag's steric bulk, enabling unbiased activity-based screening1[1].

  • Protecting-Group-Free Reactivity: In DEL synthesis, harsh deprotection conditions (e.g., strong acids/bases) degrade the DNA barcode. Therefore, building blocks like α -silylamines are prioritized because they generate α -amino radicals for cross-coupling under mild, aqueous conditions without requiring amine protecting groups2[2].

Quantitative Profiling of sp³-Rich Scaffolds

To facilitate informed experimental design, the following table summarizes the physicochemical profiles and optimal DNA-compatible conjugation strategies for premier combinatorial building blocks.

Scaffold ClassFsp³ CharacterKey Pharmacological AdvantageOptimal DNA-Compatible Reaction
Bicyclo[1.1.1]pentanes (BCPs) High (1.0)Bioisostere for para-phenyl rings; exceptional metabolic stability.Amide coupling, Photoredox alkylation
Azaspirocycles High (0.8–1.0)Rigid 3D projection; mimics natural product complexity.Reductive amination, CuAAC Click
α -Silylamines Medium-HighActs as a radical precursor for C(sp³)–C(sp²) cross-coupling.Photoredox Ni-catalysis
Bifunctional Boronates VariableEnables on-demand, high-throughput solid-phase diversification.Suzuki-Miyaura coupling

Workflows and Logical Architectures

Solid-Phase DEL Split-and-Pool Architecture

The following diagram illustrates the logical flow of solid-phase DEL synthesis, highlighting the critical integration of chemical assembly and enzymatic tagging.

DEL_Workflow Start Solid Support (Bead) + Photocleavable Linker Split Split into N pools Start->Split BB_Add Couple sp3-Rich Building Blocks (BB1) Split->BB_Add Tag_Add Enzymatic Ligation of DNA Barcode 1 BB_Add->Tag_Add Pool Pool & Deprotect Tag_Add->Pool Cycle Repeat Split-&-Pool for BB2, BB3... Pool->Cycle QC QC: LC-MS & Sequencing (Self-Validation) Cycle->QC

Caption: Solid-phase DNA-Encoded Library (DEL) split-and-pool synthesis workflow.

Photoredox C(sp³)–C(sp²) Cross-Coupling Mechanism

To incorporate complex sp³ centers without protecting groups, photoredox-mediated defluorinative alkylation is utilized.

Photoredox_Logic DNA_Tag DNA-Tagged Aryl Halide (Electrophile) Coupling Ni-Catalyzed Cross-Coupling DNA_Tag->Coupling Silane alpha-Silylamine BB (Radical Precursor) Photocatalyst Ir/Ru Photocatalyst + Blue Light Silane->Photocatalyst Radical alpha-Amino Radical Generation Photocatalyst->Radical -TMS, -e- Radical->Coupling Product sp3-Enriched DNA-Encoded Product Coupling->Product

Caption: Photoredox-mediated defluorinative alkylation for DNA-compatible sp³ enrichment.

Experimental Protocols

Protocol 1: Solid-Phase Assembly of sp³-Rich Scaffolds via CuAAC

This protocol details the installation of an initial sp³-rich azaspirocycle building block onto a solid support using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality Check: Why CuAAC? Click chemistry is bio-orthogonal, meaning it proceeds with near-perfect fidelity in the presence of unprotected functional groups and water, which is an absolute requirement for downstream DNA compatibility3[3].

Reagents:

  • Alkyne-functionalized Tentagel resin (100 mg, ~0.25 mmol/g loading)

  • Azide-functionalized sp³ building block (e.g., 2-azaspiro[3.3]heptane derivative) (3.0 equiv)

  • CuSO₄·5H₂O (0.2 equiv)

  • Sodium ascorbate (0.5 equiv)

  • THPTA ligand (0.2 equiv)

  • Solvent: Degassed t-BuOH/H₂O (1:1 v/v)

Step-by-Step Procedure:

  • Resin Swelling: Suspend the alkyne-functionalized resin in DMF for 30 minutes to maximize pore accessibility. Wash with degassed t-BuOH/H₂O (3 × 5 mL).

  • Catalyst Pre-activation: In a separate vial, mix CuSO₄·5H₂O and THPTA ligand in water. Causality: Pre-mixing ensures the Cu(II) is fully chelated, preventing DNA/resin degradation by free copper radicals. Add sodium ascorbate to reduce Cu(II) to the active Cu(I) species. The solution will turn from blue to nearly colorless.

  • Coupling: Add the azide-functionalized building block to the resin suspension, followed by the pre-activated Cu(I) complex.

  • Agitation: Agitate the reaction mixture on an orbital shaker at room temperature for 12 hours.

  • Washing & Cleavage (QC Prep): Filter and wash the resin sequentially with H₂O, EDTA solution (to strip residual copper), MeOH, and DCM.

Protocol 2: DNA-Compatible Photoredox C(sp³)–C(sp²) Cross-Coupling

This protocol outlines the coupling of an α -silylamine building block to a DNA-conjugated aryl halide.

Causality Check: Why use a continuous flow photoreactor instead of batch? Photon penetration depth is severely limited in batch reactors due to the Beer-Lambert law. Flow chemistry ensures uniform irradiation, minimizing over-reaction and DNA degradation2[2].

Reagents:

  • DNA-conjugated aryl bromide (1.0 mM in H₂O)

  • α -Silylamine building block (100 equiv) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ photocatalyst (2.0 mol%)

  • NiCl₂·glyme (10 mol%) / dtbbpy (10 mol%)

  • Solvent: Degassed DMA/H₂O (9:1 v/v)

Step-by-Step Procedure:

  • Preparation of Metallaphotoredox Cocktail: In a glovebox, dissolve the Ir-photocatalyst, NiCl₂·glyme, and dtbbpy ligand in degassed DMA. Stir for 10 minutes until a homogeneous solution is formed.

  • Substrate Addition: Add the α -silylamine building block to the catalytic cocktail.

  • DNA Conjugate Integration: Introduce the DNA-conjugated aryl bromide (aqueous stock). Causality: Maintaining a 10% water ratio is critical; it ensures the DNA remains soluble without precipitating the transition metal catalysts.

  • Irradiation: Pump the reaction mixture through a PFA tubing flow reactor (1.0 mm inner diameter) wrapped around a 450 nm blue LED cylinder. Set the flow rate to achieve a residence time of exactly 15 minutes.

  • Quenching & Precipitation: Collect the output directly into a tube containing 10% aqueous NaCl and cold ethanol (3 volumes) to immediately precipitate the DNA-conjugate and quench the reaction.

Quality Control: The Self-Validating System

A combinatorial protocol is only as reliable as its internal validation. Every coupling step must be treated as a self-validating system:

  • Conversion Thresholds: Following ethanol precipitation, the crude DNA conjugate must be analyzed via UPLC-MS. A reaction is only deemed successful and advanced to the next split-and-pool cycle if ≥65% conversion to the desired mass is observed, or ≥50% if the sole byproduct is unreacted starting material3[3].

  • Barcode Fidelity: Post-synthesis, a subset of the library must undergo Next-Generation Sequencing (NGS). If the transition-metal catalysis caused depurination or strand cleavage, the read counts for those specific building block combinations will drop below the statistical baseline, automatically flagging the chemical incompatibility.

References

  • High-Throughput Solid-Phase Building Block Synthesis for DNA-Encoded Libraries Organic Letters - ACS Publications[Link]

  • Solid-phase DNA-encoded library synthesis: a master builder's instructions Nature Protocols - PubMed[Link]

  • Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis Organic Letters - ACS Publications[Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes ChemRxiv[Link]

  • Diversity-Oriented Synthesis of Azaspirocycles Organic Letters - ACS Publications[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in the Synthesis of Potent and Selective JAK Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology. Abstract: The Janus kinase (JAK) family of enzymes represents a pivotal target in the treatment of autoimmune...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The Janus kinase (JAK) family of enzymes represents a pivotal target in the treatment of autoimmune diseases and myeloproliferative neoplasms. The development of small-molecule inhibitors that can selectively target specific JAK isoforms is a cornerstone of modern drug discovery. This guide provides an in-depth examination of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its related azaindole scaffolds as a core structural motif in the synthesis of these inhibitors. We will explore the underlying biology of the JAK-STAT pathway, provide a detailed, field-tested protocol for the key amide coupling reaction central to inhibitor synthesis, and present comparative data to guide strategic research and development.

The Scientific Imperative: Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine signals into changes in gene expression.[1][2] This pathway is fundamental to the regulation of immunity, inflammation, cell proliferation, and hematopoiesis.[3][4] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1]

Dysregulation or persistent activation of this pathway is a known driver of numerous inflammatory and autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as certain cancers.[2][5] Consequently, the development of small-molecule inhibitors that can modulate JAK activity has become a highly successful therapeutic strategy.[1]

The 1H-pyrrolo[2,3-b]pyridine core, often referred to as a 7-azaindole, is a privileged scaffold in kinase inhibitor design. Its structure serves as an effective "hinge-binder," mimicking the adenine region of ATP to anchor the inhibitor within the kinase's ATP-binding site. The carboxylic acid derivative, specifically, provides a crucial chemical handle for elaboration, allowing for the introduction of various side chains that dictate the inhibitor's potency and selectivity against different JAK isoforms.[6][7][8] This strategic design has led to the discovery of highly potent and selective inhibitors for JAK1, JAK3, and other kinases.[7][9]

Visualizing the Mechanism of Action

To effectively design inhibitors, a clear understanding of the target pathway is essential. The diagram below illustrates the canonical JAK-STAT signaling cascade and the critical intervention point for JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK association JAK_P Activated JAK (P) JAK->JAK_P 2. Trans-phosphorylation (Activation) Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding & Dimerization Receptor_P Phosphorylated Receptor (P) JAK_P->Receptor_P 3. Receptor Phosphorylation STAT STAT JAK_P->STAT 5. STAT Phosphorylation Receptor_P->STAT 4. STAT Recruitment STAT_P Phosphorylated STAT (P) STAT_Dimer STAT Dimer (P) STAT_P->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation & DNA Binding JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK_P INHIBITION Gene_Exp Gene Expression (Inflammation, Proliferation) DNA->Gene_Exp 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway and point of inhibition.

Core Synthesis Protocol: Amide Coupling of the Pyrrolo[2,3-b]pyridine Scaffold

The conversion of the carboxylic acid on the pyrrolo[2,3-b]pyridine core into an amide is the most critical and frequently employed reaction in the synthesis of this class of JAK inhibitors.[6][7] Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, a coupling reagent is required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[10][11]

This protocol details a robust and widely applicable method using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a common and effective uronium-based coupling reagent.

Experimental Workflow Overview

Synthesis_Workflow Start Starting Materials: - Pyrrolo[2,3-b]pyridine-5-carboxylic acid - Desired Amine - HATU, DIPEA, Anhydrous DMF Reaction Amide Coupling Reaction: 1. Dissolve acid in DMF 2. Add DIPEA & HATU (Pre-activation) 3. Add amine 4. Stir at RT, Monitor (TLC/LC-MS) Start->Reaction Workup Aqueous Work-up: 1. Quench with water 2. Extract with organic solvent (e.g., EtOAc) 3. Wash with aq. LiCl, NaHCO3, brine Reaction->Workup Purify Purification: Silica Gel Column Chromatography Workup->Purify Analyze Analysis & Characterization: - 1H NMR, 13C NMR - HRMS - Purity by HPLC Purify->Analyze Product Final Product: Pure Amide-Coupled JAK Inhibitor Precursor Analyze->Product

Caption: General workflow for amide coupling synthesis.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq)

  • Target Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, 5% aq. Lithium Chloride (LiCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

    • Expert Insight: Anhydrous conditions are critical to prevent the hydrolysis of the activated HATU-ester intermediate, which would revert it to the starting carboxylic acid and lower the overall yield.

  • Activation: To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality Explained: DIPEA is a bulky, non-nucleophilic base. It deprotonates the carboxylic acid to form a carboxylate and neutralizes the acidic byproducts generated during the reaction without competing with the primary amine nucleophile.[10] HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

  • Pre-Activation Stir: Stir the mixture at room temperature for 15-30 minutes. The solution may change in color or clarity, indicating the formation of the activated ester.

  • Amine Addition: Add the target amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor its progress every 1-2 hours until completion (typically 2-16 hours).

    • Trustworthiness Check: The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting carboxylic acid is the primary indicator of reaction completion. This ensures the reaction is not worked up prematurely, maximizing yield.

  • Work-up & Extraction: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (to remove any remaining acidic components), and finally with brine.[10]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Final Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Data-Driven Insights: The Versatility of the Pyrrolo[2,3-b]pyridine Scaffold

The true power of the 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold lies in its adaptability. By coupling it with different amines, researchers can fine-tune the resulting inhibitor's potency and selectivity across the JAK family. The following table summarizes data from published research, showcasing how modifications to the amine coupled to this or a similar core can achieve distinct selectivity profiles.

Compound/DrugCore ScaffoldKey Coupled MoietyTarget(s)Reported IC₅₀ (nM)
Tofacitinib [5][12]Pyrrolo[2,3-d]pyrimidine(3R,4R)-4-methyl-3-(methylamino)piperidineJAK1/3JAK1: ~3.2, JAK3: ~4.1, JAK2: ~1377
Compound 31g [6][9]N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamidecis-1-(4-chlorobenzyl)-2-methylpiperidin-4-amineJAK1JAK1: ~5.1, JAK2: >1000, JAK3: ~261
Compound 14c [8][13]1H-pyrrolo[2,3-b]pyridine-5-carboxamideCyclohexylamineJAK3JAK3: ~2.5, JAK1: ~99, JAK2: ~110
Upadacitinib [14]Pyrrolo[2,3-b]pyrazine(3R,4S)-4-ethylpyrrolidin-3-amine derivativeJAK1JAK1: ~43, JAK2: ~110

Note: IC₅₀ values can vary based on assay conditions. The data presented is for comparative purposes to illustrate selectivity trends.

This data clearly demonstrates that while the azaindole core provides the essential hinge-binding interaction, the choice of the amine coupling partner is the primary determinant of selectivity. For instance, the piperidine moiety in Tofacitinib leads to potent JAK1/3 inhibition, whereas the specific substituted piperidine in Compound 31g confers remarkable selectivity for JAK1 over other isoforms.[6][9]

Conclusion

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is more than just a starting material; it is a strategic building block that enables the systematic exploration of chemical space in the pursuit of next-generation JAK inhibitors. The robust and reliable amide coupling chemistry, as detailed in this guide, provides a direct path to novel compounds. By combining a deep understanding of the JAK-STAT pathway's biological role with precise synthetic control, researchers can leverage this scaffold to develop therapeutics with improved potency, selectivity, and clinical outcomes.

References

  • Karagianni F, Kolialexi A, Papadavid E. (2019). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Annals of Hematology & Oncology, 6(4): 1245. [Link]

  • Xin P, Xu X, Deng C, et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. [Link]

  • Satarker S, Tom AA, Shaji A, et al. (2021). JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy. Journal of Inflammation Research, 14, 6875–6895. [Link]

  • Gupta P, D'souza P, Kumar N, et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 12, 852703. [Link]

  • Wikipedia contributors. (2024). JAK-STAT signaling pathway. Wikipedia, The Free Encyclopedia. [Link]

  • Lee S, Park M, Lee S, et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • Carvalho LCR, Lourenço A, Ferreira LM, et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6066-6077. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2025). Journal of Molecular and Clinical Science. [Link]

  • Tao J, Jiang R, Li Z, et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development, 25(10), 2274–2284. [Link]

  • Shirakami S, Sumida K, Tojo T, et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871–4883. [Link]

  • Wang, Y., & Li, J. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2nd International Conference on Biological Engineering and Medical Science. [Link]

  • Duan JJ, Lu Z, Jiang B, et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721–5726. [Link]

  • Srishylam V, Devanna, & Mulakayala N. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Lee S, Park M, Lee S, et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nakajima Y, Tojo T, Morita M, et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-53. [Link]

  • Optimized synthesis process of tofacitinib citrate. (2021). Journal of China Pharmaceutical University. [Link]

  • Purandare AV, McDevitt TM, Wan H, et al. (2012). Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2. Leukemia, 26(2), 280–288. [Link]

  • Nakajima Y, Tojo T, Morita M, et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]

  • Due-Hansen ME, Pandey SK, et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Degterev, A. et al. (2016). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Dabhi, R. C. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Efficient method for the preparation of tofacitinib citrate. (2016).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2,3-Dihydropyrrolopyridines (Azaindolines)

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2,3-dihydropyrrolopyridines (commonly known as azaindolines).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2,3-dihydropyrrolopyridines (commonly known as azaindolines). Here, we provide mechanistic troubleshooting, validated step-by-step methodologies, and field-proven insights to overcome the unique synthetic challenges associated with these highly valuable, yet synthetically stubborn, heterocycles.

Section 1: Fundamental Challenges & Mechanistic Insights (FAQ)

Q: Why do classical indole syntheses (e.g., Fischer, Bartoli, Larock) often fail or give poor yields when applied to the synthesis of azaindolines? A: The fundamental issue lies in the electronic landscape of the starting materials. The presence of the sp2 nitrogen atom in the pyridine ring makes the core highly electron-deficient. This deactivates the ring towards the electrophilic attacks required in many classical indole and indoline syntheses. Furthermore, the basic pyridine nitrogen acts as a strong ligand that can coordinate with and poison transition metal catalysts, leading to stalled reactions, poor regioselectivity, or the need for excessive catalyst loading 1.

Q: Can I simply hydrogenate an azaindole to get the corresponding 2,3-dihydropyrrolopyridine? A: Direct reduction is notoriously difficult and often unscalable. The fused pyrrole ring in azaindoles is significantly less prone to reduction compared to standard indoles. Classical methods require harsh conditions (e.g., stoichiometric Raney Nickel at high pressures and temperatures), which frequently result in the over-reduction of the pyridine core or undesired side reactions 2. However, recent breakthroughs in asymmetric hydrogenation using specialized Ruthenium catalysts have bypassed this limitation (see Workflow C) 3.

Section 2: Troubleshooting Guide for Key Synthetic Workflows

Workflow A: Alkali-Amide Controlled Domino Reactions

Q: My one-pot domino reaction of 2-fluoro-3-methylpyridine and benzaldehyde is yielding the aromatized 7-azaindole instead of the desired 7-azaindoline. How do I fix this? A: The chemoselectivity of this reaction is entirely dictated by the alkali counterion of the base used. If you are using KN(SiMe3)2 (KHMDS), the potassium ion facilitates an elimination/aromatization pathway leading directly to 7-azaindole. To synthesize the 7-azaindoline (2,3-dihydropyrrolopyridine), you must strictly use LiN(SiMe3)2 (LiHMDS). The lithium ion coordinates differently with the aldol-type intermediate, promoting an intramolecular hydride transfer that traps the intermediate as the reduced azaindoline 1.

G A 2-Fluoro-3-methylpyridine + Arylaldehyde B Aldol-type Condensation Intermediate A->B Base C LiHMDS (Li+) B->C Li+ Coordination D KHMDS (K+) B->D K+ Coordination E 7-Azaindoline (2,3-Dihydropyrrolopyridine) C->E Cyclization & Hydride Transfer F 7-Azaindole (Aromatized) D->F Cyclization & Aromatization

Counterion-controlled chemoselectivity in the domino synthesis of 7-azaindolines.

Step-by-Step Protocol:

  • In a flame-dried Schlenk flask under an inert argon atmosphere, add 2-fluoro-3-methylpyridine (1.0 equiv) and the desired arylaldehyde (1.0 equiv).

  • Dissolve the reactants in anhydrous diisopropyl ether (iPr2O).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add LiN(SiMe3)2 (4.0 equiv, 1.0 M solution in THF) to the mixture to ensure the lithium-directed hydride transfer pathway.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry the organic layer over Na2SO4, and purify via silica gel chromatography to isolate the 7-azaindoline.

Workflow B: Intramolecular Carbolithiation

Q: I am attempting to synthesize 3-substituted azaindolines via intramolecular carbolithiation of (N,N-diallylamino)bromopyridines, but I am recovering uncyclized or prematurely quenched products. What is going wrong? A: The failure to cyclize is typically due to improper temperature control during the halogen-metal exchange and the subsequent cyclization step. The aryllithium intermediate must be generated strictly at -78 °C to prevent premature side reactions. However, the 5-exo-trig cyclization onto the allyl group requires a higher activation energy. You must allow the reaction mixture to warm to 0 °C for the cyclization to occur before quenching with methanol 4.

G N1 (N,N-diallylamino) bromopyridine N2 t-BuLi / -78°C Halogen-Metal Exchange N1->N2 N3 Aryllithium Intermediate N2->N3 N4 Warming to 0°C 5-exo-trig cyclization N3->N4 N5 Cyclized Organolithium N4->N5 N6 MeOH Quench N5->N6 N7 Azaindoline Derivative N6->N7

Intramolecular carbolithiation cascade for the preparation of isomeric azaindolines.

Step-by-Step Protocol:

  • Dissolve the (N,N-diallylamino)bromopyridine precursor in a mixture of anhydrous THF and pentane under an argon atmosphere.

  • Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (2.0–2.2 equiv) dropwise to initiate the halogen-metal exchange.

  • Stir at -78 °C for 30 minutes to ensure complete formation of the aryllithium intermediate.

  • Remove the cooling bath and allow the reaction to warm to 0 °C for 1 hour to facilitate the 5-exo-trig ring closure.

  • Quench the cyclized organolithium intermediate with anhydrous methanol.

  • Partition the mixture between water and diethyl ether, extract the organic layer, dry over MgSO4, and concentrate for purification.

Workflow C: Asymmetric Hydrogenation of Azaindoles

Q: How can I achieve enantioselective reduction of the 5-membered ring without over-reducing the pyridine core? A: Use a chiral Ruthenium catalyst prepared from [Ru(η3-methallyl)2(cod)] and a trans-chelating bis(phosphine) ligand like (S,S)-PhTRAP. This specific catalyst system is highly chemoselective for the dearomatization of the pyrrole ring in azaindoles, leaving the basic pyridine ring intact while providing exceptional enantiomeric excess (ee) 3.

Step-by-Step Protocol:

  • In an argon-filled glovebox, mix [Ru(η3-methallyl)2(cod)] (2-5 mol%) and (S,S)-PhTRAP (1.1 equiv relative to Ru) in anhydrous isopropanol.

  • Stir the mixture for 30 minutes at room temperature to pre-form the active chiral catalyst complex.

  • Add the substituted azaindole substrate and a base additive (e.g., t-BuOK, 10 mol%) to the catalyst solution.

  • Transfer the mixture to a high-pressure stainless-steel hydrogenation reactor.

  • Pressurize the reactor with H2 gas (typically 30-50 atm) and stir at 60 °C for 24 hours.

  • Carefully vent the H2 gas, filter the mixture through a short pad of silica gel to remove the metal catalyst, and concentrate to yield the chiral azaindoline.

Section 3: Quantitative Data & Optimization

The following table summarizes the optimized reaction conditions, required catalysts, and expected yields for the primary methods used to synthesize 2,3-dihydropyrrolopyridines.

Synthesis StrategySubstrateKey Reagents / CatalystsTarget IsomerTypical Yield / ee
Alkali-Amide Domino 2-Fluoro-3-methylpyridine + ArylaldehydeLiN(SiMe3)2 (LiHMDS)7-Azaindoline50–91% Yield
Intramolecular Carbolithiation (N,N-diallylamino)bromopyridinet-BuLi, MeOH quench4-, 5-, 6-, 7-Azaindolines65–85% Yield
Asymmetric Hydrogenation Substituted Azaindoles[Ru(η3-methallyl)2(cod)], PhTRAP, H2Chiral Azaindolines>90% Yield, up to 97:3 er
Classical Reduction 7-AzaindoleRaney Ni, H2 (High Pressure)7-AzaindolineVariable (Prone to over-reduction)

Section 4: References

  • Title: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes Source: Chemical Science (RSC) URL: [Link]

  • Title: Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole Source: Organic Process Research & Development (ACS) URL: [Link]

  • Title: Asymmetric Hydrogenation of Azaindoles: Chemo- and Enantioselective Reduction of Fused Aromatic Ring Systems Consisting of Two Heteroarenes Source: Angewandte Chemie International Edition (NIH/Wiley) URL: [Link]

  • Title: Preparation of the Isomeric Azaindoline Family by Intramolecular Carbolithiation Source: Organic Letters (NIH/ACS) URL: [Link]

Sources

Optimization

dealing with regioisomers in dihydropyrrolopyridine synthesis

Technical Support Center: Dihydropyrrolopyridine Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for dihydropyrrolopyridine synthesis. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dihydropyrrolopyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dihydropyrrolopyridine synthesis. This guide is designed to provide in-depth, practical solutions to the common and often complex challenges associated with controlling regioselectivity in these important synthetic pathways. As professionals in drug development, we understand that achieving the correct isomeric form is not just a matter of yield, but of efficacy and safety. This resource combines mechanistic understanding with actionable troubleshooting protocols to help you navigate these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the formation of regioisomers in dihydropyrrolopyridine synthesis.

Q1: What exactly are regioisomers in the context of dihydropyrrolopyridine synthesis, and why are they a concern?

Answer: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of functional groups or substituents on the core molecular framework. In the synthesis of dihydropyrrolopyridines, particularly through popular methods like [3+2] cycloadditions, the reaction can often proceed through multiple pathways, leading to different connectivity in the final product.

For example, in the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, two distinct regioisomers can be formed depending on which termini of the dipole and dipolarophile connect. This is a critical issue because different regioisomers can possess vastly different biological activities, physical properties (like solubility), and toxicological profiles. Failure to control regioselectivity leads to difficult-to-separate mixtures, reducing the yield of the desired compound and complicating downstream processing and analysis.

Q2: Which synthetic routes are most susceptible to forming regioisomeric mixtures?

Answer: The most common route plagued by regioselectivity issues is the 1,3-dipolar cycloaddition reaction used to construct the pyrrolidine ring.[1][2][3] This method involves the reaction of a 1,3-dipole (such as an azomethine ylide) with a dipolarophile (an alkene). The formation of regioisomers is governed by the electronic and steric properties of both reacting partners.[4]

Another route where regiochemistry is a key consideration is the aza-Henry reaction , which forms a β-amino nitroalkane that can be a precursor to the dihydropyrrolopyridine core.[5][6] The initial nucleophilic addition can, depending on the substrate and catalyst, lead to different diastereomers, which can influence the regiochemical outcome of subsequent cyclization steps.

Q3: What are the primary factors that control regioselectivity in these reactions?

Answer: The regiochemical outcome is a delicate balance of several interconnected factors:

  • Frontier Molecular Orbital (FMO) Theory: In many cycloadditions, the regioselectivity is dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). The reaction favors the pathway where the orbitals with the largest coefficients overlap. Electron-donating groups on one component and electron-withdrawing groups on the other can significantly alter these orbital energies and coefficients, thereby steering the regioselectivity.[4]

  • Steric Hindrance: Bulky substituents on either the dipole or the dipolarophile can sterically disfavor one transition state over another, leading to a preference for a specific regioisomer. This is often a highly intuitive way to influence the reaction's outcome.

  • Catalyst and Solvent Effects: The choice of catalyst (e.g., Lewis acids, organocatalysts) and solvent can dramatically influence regioselectivity.[7][8] Catalysts can coordinate to the reactants, altering their electronic properties and steric environment.[7] Solvents can selectively stabilize one transition state over another based on polarity, potentially reversing or enhancing regioselectivity.[8] For instance, a study on 1,4-dihydropyridine synthesis found that switching from ethanol to acetonitrile as the solvent led to divergent cyclization pathways and different product frameworks.[8]

  • Temperature: In reactions where the transition state energies for the two regioisomeric pathways are close, temperature can play a significant role. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy.

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides a structured approach to solving specific experimental problems related to regioisomer formation.

Problem 1: Poor Regioisomeric Ratio (e.g., ~1:1) in a [3+2] Cycloaddition Reaction

You've run a [3+2] cycloaddition to synthesize your target dihydropyrrolopyridine, but LC-MS and NMR analysis show a nearly inseparable 1:1 mixture of two regioisomers.

G problem Problem: Poor Regioisomeric Ratio (~1:1) cause1 Cause 1: Similar FMO Energies for both pathways problem->cause1 cause2 Cause 2: Minimal Steric Differentiation problem->cause2 cause3 Cause 3: Suboptimal Reaction Conditions problem->cause3 sol1 Solution 1.1: Modify Electronics. Add/change EWG or EDG. cause1->sol1 Modifies HOMO/LUMO coefficients sol2 Solution 2.1: Increase Steric Bulk on dipole or dipolarophile. cause2->sol2 Exaggerates steric clash in one TS sol3 Solution 3.1: Screen Solvents (polar vs. nonpolar). cause3->sol3 Stabilizes one TS over the other sol4 Solution 3.2: Introduce a Catalyst (Lewis Acid or Organocatalyst). cause3->sol4 Alters reactant electronics/geometry sol5 Solution 3.3: Vary Temperature (typically lower). cause3->sol5 Exploits small ΔΔG‡

Caption: Troubleshooting workflow for poor regioselectivity.

  • Cause A: Unfavorable Electronic Profile

    • Explanation: The electronic properties of your azomethine ylide and your dipolarophile are not sufficiently differentiated. The HOMO-LUMO energy gaps for both possible reaction pathways are too similar, leading to a non-selective reaction.

    • Solution: Modify Reactant Electronics. The most direct way to address this is to modify one of the reactants. If synthetically feasible, add a strong electron-withdrawing group (EWG) like -NO₂, -CN, or -CO₂Me to the dipolarophile, or an electron-donating group (EDG) to the dipole. This will more strongly polarize the system and favor one mode of addition. DFT calculations can be a powerful tool to predict the effect of substituents on regioselectivity.[4]

  • Cause B: Insufficient Steric Bias

    • Explanation: The substituents on your reactants are not large enough to create a significant steric clash in one of the transition states.

    • Solution: Increase Steric Hindrance. Introduce a bulkier group (e.g., replace a methyl with a tert-butyl or a phenyl group) at a position adjacent to the reacting centers on either the dipole or dipolarophile. This will create a significant energetic penalty for one of the two approaches, thereby favoring the formation of a single regioisomer.

  • Cause C: Suboptimal Reaction Conditions

    • Explanation: The solvent and temperature are not optimized to favor one regioisomeric pathway. A non-coordinating, nonpolar solvent may not be sufficient to differentiate between two polar transition states.

    • Solution: Systematic Condition Screening.

      • Solvent Screen: Run a series of small-scale test reactions in a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile, Ethanol). A change in solvent can sometimes dramatically shift the regioisomeric ratio.[8]

      • Temperature Variation: If the reaction proceeds at room temperature, try running it at 0 °C or -78 °C. Lowering the temperature often enhances selectivity.

      • Catalyst Introduction: Introduce a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) or an organocatalyst like a thiourea derivative.[7] The catalyst can coordinate to one of the reactants, altering its electronic and steric profile, and thereby directing the regioselectivity.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Regioisomeric Ratio (A:B)
1NoneToluene80121.2 : 1
2Sc(OTf)₃ (10%)Toluene25615 : 1
3AgOAc (10%)THF258>20 : 1
4Thiourea (20%)CH₂Cl₂0241 : 10 (Reversed)

Note: Data is illustrative and will vary based on specific substrates.

Problem 2: Difficulty in Characterizing and Quantifying Regioisomers

Your crude reaction mixture shows two closely-eluting spots on TLC and two product masses in LC-MS, but the ¹H NMR is complex and overlapping, making it impossible to assign structures or determine the ratio.

  • Cause A: Spectral Overlap

    • Explanation: The chemical environments of the protons in both regioisomers are very similar, leading to overlapping signals in the 1D ¹H NMR spectrum.

    • Solution: Advanced 2D NMR Techniques. When 1D NMR is insufficient, 2D NMR is essential for unambiguous structure elucidation.[9][10]

      • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace the connectivity within each isomer.[9]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is often the key experiment for distinguishing regioisomers, as it can reveal long-range connectivities that are unique to each isomer.[11]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY: Reveals through-space proximity of protons. A strong NOE between protons on two different fragments of the molecule can definitively establish their relative positions and confirm the structure of one regioisomer over the other.[4]

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the purified isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire 2D Spectra:

    • Run a standard gCOSY experiment to establish spin systems.

    • Run a standard gHSQC experiment to assign protons to their carbons.

    • Run a gHMBC experiment. Optimize the long-range coupling delay (e.g., 50-100 ms) to observe 2- and 3-bond correlations. Look for key correlations that differentiate the isomers. For example, a proton on the pyridine ring correlating to a carbon deep within the newly formed pyrrolidine ring.

    • Run a NOESY or ROESY experiment with a mixing time of 300-800 ms. Look for key spatial correlations that confirm the connectivity.

  • Data Analysis: Integrate well-resolved, non-overlapping proton signals from the ¹H NMR spectrum that are unique to each isomer to determine the quantitative ratio.[12]

G start Isomeric Mixture nmr_1d 1D NMR (¹H, ¹³C) Overlapping Signals? start->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d Yes quantify Quantify Ratio via ¹H Integration nmr_1d->quantify No, signals are resolved hmbc Key HMBC Correlation? (e.g., H-py to C-pyrrolidine) nmr_2d->hmbc noesy Key NOESY Correlation? (Through-space proximity) hmbc->noesy Ambiguous assign Assign Structures of Regioisomer A & B hmbc->assign Yes, Unambiguous noesy->assign Yes, Confirmed assign->quantify end Analysis Complete quantify->end

Caption: Decision workflow for NMR-based characterization of regioisomers.

References

  • Al-Warhi, T., et al. (2022). Facile access to regio- and stereoselective synthesis of highly functionalized spiro[indoline-3,2′-pyrrolidines] incorporating a pyrene moiety: experimental, photophysical and theoretical approach. RSC Advances. Available from: [Link]

  • Nguyen, T. B. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Scientific Reports. Available from: [Link]

  • Kaur, M., et al. (2019). Organocatalytic synthesis of enantiopure spiro acenaphthyl-pyrrolizidine/pyrrolidines: justifying the regioselectivity based on a distortion/interaction model. Organic & Biomolecular Chemistry. Available from: [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]

  • UAE University. (n.d.). Spectroscopic, computational and mechanistic studies on regio- and stereoselectivity of the 1,3-dipolar cycloaddition reaction in the synthesis of dispiro[indoline-3,2 - UAE University. Available from: [Link]

  • MDPI. (2026). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available from: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]

  • MDPI. (2025). 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. MDPI. Available from: [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry. University of Liverpool. Available from: [Link]

  • Royal Society of Chemistry. (2017). Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. RSC Advances. Available from: [Link]

  • Beilstein-Institut. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Available from: [Link]

  • Beilstein-Institut. (2012). The synthesis of highly functionalised pyridines using Ghosez-type reactions of dihydropyrazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024). Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction. Chemical Communications. Available from: [Link]

  • ResearchGate. (n.d.). The aza-Henry reaction: typical anti-selective reactions. ResearchGate. Available from: [Link]

  • ResearchGate. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ResearchGate. Available from: [Link]

  • MDPI. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science. Available from: [Link]

  • National Institutes of Health. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. National Institutes of Health. Available from: [Link]

  • SciSpace. (2023). Diastereoselective Green Synthesis of Pyrrolo[1,2- a]quinolines via [3+2] Cycloaddition Reaction: Insights from Molecular Electron Density Theory. SciSpace. Available from: [Link]

  • National Institutes of Health. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. National Institutes of Health. Available from: [Link]

  • MDPI. (2019). Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. MDPI. Available from: [Link]

  • National Institutes of Health. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. Available from: [Link]

  • YouTube. (2021). 2021 Heterocyclic Chemistry- Lecture 14. YouTube. Available from: [Link]

  • National Institutes of Health. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. National Institutes of Health. Available from: [Link]

  • ResearchGate. (n.d.). NMR characterization of natural product 1 and its regioisomers 1 b and... ResearchGate. Available from: [Link]

  • Beilstein-Institut. (2025). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. (2019). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. National Institutes of Health. Available from: [Link]

  • National Institutes of Health. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. National Institutes of Health. Available from: [Link].gov/pmc/articles/PMC8542940/)

Sources

Troubleshooting

Process Chemistry Support Center: Troubleshooting the Workup of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals scaling up the synthesis of dihydroazaindole derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals scaling up the synthesis of dihydroazaindole derivatives.

The workup of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is notoriously challenging because it is a highly polar, amphoteric building block[1]. Standard liquid-liquid extraction protocols will fail without a precise understanding of the molecule's pH-dependent ionization states. This guide provides field-proven, self-validating methodologies to ensure high-yield isolation.

Frequently Asked Questions (Troubleshooting)

Q1: I hydrolyzed the ester intermediate with LiOH/NaOH, but when I acidified the aqueous layer to extract the product, nothing precipitated. Where is my product?

Expertise & Causality: You have likely over-acidified the solution. 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a zwitterion. It possesses an acidic carboxylic acid group (pKa ≈ 2.9)[2] and a basic azaindoline nitrogen network (the pyridine N7 atom, pKa ≈ 6.5). If you drop the pH below 3.0, the basic nitrogen protonates, forming a highly water-soluble cationic hydrochloride salt that will not partition into organic solvents. Self-Validating Fix: Slowly back-titrate the clear aqueous layer with 1M NaOH. As you approach the isoelectric point (pI ≈ 4.7), the solution will rapidly become turbid. The return of this cloudiness validates that your product is still in the flask and is successfully precipitating as the neutral zwitterionic free acid.

Q2: My isolated product is heavily contaminated with inorganic salts (e.g., NaCl or LiCl). How do I desalt it without losing the product?

Expertise & Causality: Because the zwitterionic product is highly polar, standard aqueous washes dissolve the product alongside the salts. Furthermore, secondary ammonium carboxylates have unique solubility profiles that trap salts during rapid precipitation[3]. Self-Validating Fix: Do not wash the filter cake with pure water. Instead, wash with cold 5% aqueous acetic acid (which buffers the cake near its isoelectric point), followed by a displacement wash with cold isopropanol. If you must use liquid-liquid extraction, extract the pH 4.8 aqueous layer using a highly polar organic solvent mixture like THF/Ethyl Acetate (1:1) or 2-MeTHF, which selectively extracts the organic product while rejecting inorganic salts.

Q3: During the workup of the reduction step, I am observing re-oxidation back to the aromatic 1H-pyrrolo[2,3-b]pyridine. How can I prevent this?

Expertise & Causality: Dihydroazaindoles are electron-rich, aniline-like systems. The loss of aromaticity in the pyrrole ring makes the resulting pyrrolidine system highly susceptible to aerobic oxidation, especially under basic conditions where the nitrogen lone pair is fully exposed[4]. Self-Validating Fix: Perform the workup strictly under an inert atmosphere (N2/Ar). Degas all aqueous workup solutions (e.g., NaOH or HCl) by sparging with nitrogen for 15 minutes prior to use. You can validate the success of this intervention by monitoring the color of the crude mixture; a rapid shift from pale yellow to dark brown/black indicates oxidative degradation. Adding a mild antioxidant like sodium sulfite (Na₂SO₃) to the aqueous layer will quench dissolved oxygen and stabilize the color.

Physicochemical Data & Extraction Matrix

To successfully isolate this compound, you must manipulate its ionization state. The table below summarizes the quantitative relationship between pH, the dominant molecular species, and the optimal handling strategy.

pH RangeDominant Molecular SpeciesAqueous SolubilityOrganic Extractability (e.g., EtOAc)Recommended Action
< 3.0 Cationic (Ammonium salt)Very HighVery LowAvoid for extraction. Product is trapped in water.
4.5 - 5.0 Zwitterionic (Neutral overall)Lowest (Precipitates)Moderate (Requires polar solvents)Target pH for filtration/isolation.
> 8.0 Anionic (Carboxylate salt)Very HighVery LowUse strictly for initial aqueous washing/hydrolysis.

Standard Operating Procedure: Precision Isoelectric Precipitation

This protocol utilizes the physicochemical data to force the product out of the aqueous phase via isoelectric precipitation.

Step 1: Preparation & Cooling Transfer the crude aqueous reaction mixture (containing the carboxylate salt at pH > 10) to a jacketed reactor equipped with an overhead stirrer and a calibrated pH probe. Chill the mixture to 0–5 °C to minimize product solubility and mitigate oxidative degradation.

Step 2: Primary Acidification Slowly add 2M HCl dropwise while maintaining vigorous stirring. Monitor the pH continuously. Stop when the pH reaches 6.0.

Step 3: Precision Titration (Critical Step) Switch to 0.5M HCl. Add dropwise until the pH stabilizes exactly between 4.5 and 5.0 . Causality: This is the calculated isoelectric point (pI) where the zwitterion concentration is maximized, and aqueous solubility is minimized.

Step 4: Aging Allow the resulting suspension to age at 0–5 °C for 2 hours. Causality: Aging promotes thermodynamic crystal growth, preventing the formation of amorphous fine particulates that blind filter membranes and trap inorganic salts.

Step 5: Isolation & Washing Filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with 2 bed volumes of cold 5% aqueous acetic acid, followed by 1 bed volume of cold isopropanol to displace the water.

Step 6: Drying Dry the solid in a vacuum oven at 40 °C under a nitrogen sweep until a constant weight is achieved.

Visual Workflow: pH-Guided Workup

Workup_Flow Start Crude Basic Mixture (pH > 10, Anion) Acidify Titrate with 1M HCl (Monitor via pH meter) Start->Acidify CheckPH Is pH 4.5 - 5.0? (Isoelectric Point) Acidify->CheckPH Precipitate Product Precipitates (Zwitterion) CheckPH->Precipitate Yes Overshoot pH < 3.0 Product Dissolves (Cation) CheckPH->Overshoot No (pH too low) Filter Filter & Wash (Cold Water/IPA) Precipitate->Filter AdjustBack Back-titrate with 1M NaOH Overshoot->AdjustBack AdjustBack->CheckPH

Figure 1: pH-guided isoelectric precipitation workflow for amphoteric dihydroazaindole derivatives.

References

  • [1] Building a Quaternary Stereogenic Center on Dihydroazaindole Carboxylic Acid through Scalable Process Development. ACS Publications. Available at:

  • [3] A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. Available at:

  • [4] Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID 17288-35-6 wiki. Guidechem. Available at:

Sources

Optimization

Technical Support Center: Amide Coupling with Hindered Anilines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for amide coupling reactions involving sterically hindered anilines. This guide is designed to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for amide coupling reactions involving sterically hindered anilines. This guide is designed to provide in-depth troubleshooting advice, field-proven insights, and robust protocols to help you navigate one of the more challenging transformations in modern organic synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with sterically hindered or electron-deficient anilines.

Q1: Why is my standard amide coupling protocol (e.g., EDC/HOBt, HATU) failing or giving low yields with my hindered aniline?

A: The low reactivity of sterically hindered anilines is the primary cause of failure for many standard coupling protocols. This low reactivity stems from two main factors:

  • Steric Hindrance: The bulky groups near the amine's nitrogen atom physically block the approach of the activated carboxylic acid, slowing down the reaction rate significantly.[1]

  • Reduced Nucleophilicity: Many hindered anilines also feature electron-withdrawing groups, which decrease the electron density on the nitrogen atom.[1] This makes the aniline a poor nucleophile, unable to efficiently attack the activated carboxylic acid intermediate.

Standard reagents like EDC/HOBt or even the powerful HATU may not generate an activated ester that is electrophilic enough to overcome this high activation energy barrier.[1] As a result, the activated intermediate may decompose or engage in side reactions before the desired coupling can occur.[1]

Q2: I'm consuming my starting materials, but I don't see my desired amide product. What are the likely side reactions?

A: When the desired N-acylation is slow, several side reactions can become prominent:

  • Guanidinium Byproduct Formation: If you are using a uronium/aminium-based coupling reagent like HBTU or HATU, the free aniline can react with the coupling reagent itself.[2] This forms a guanidinium byproduct, consuming your amine and terminating the reaction. This is especially problematic if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[3][4]

  • Decomposition of the Activated Ester: The activated intermediate is not infinitely stable. Over long reaction times or at elevated temperatures, it can decompose back to the starting carboxylic acid or undergo other unproductive pathways.

  • Anhydride Formation: The activated O-acylisourea intermediate (from carbodiimides) can react with another molecule of carboxylic acid to form a symmetric anhydride. While this anhydride is still reactive, it consumes two equivalents of your acid for every potential amide bond formed.

Q3: How do I choose the right base and solvent for these challenging couplings?

A: The choice of base and solvent is critical and can significantly impact the reaction outcome.

  • Base: A non-nucleophilic, sterically hindered base is typically required. The most common choices are N,N-diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-collidine.[5][6] These bases are strong enough to deprotonate the carboxylic acid but are too bulky to compete with the aniline as a nucleophile. For very sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be considered, although this can slow the reaction rate.[5]

  • Solvent: A polar, aprotic solvent is generally preferred to dissolve the reagents and facilitate the reaction.

    • DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are the most common solvents used in amide coupling reactions.[7]

    • However, for greener alternatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) , ethyl acetate (EtOAc) , and dimethyl carbonate (DMC) have been shown to be effective replacements.[7][8] The solubility of all components, especially the final product, should be considered.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for when initial attempts have failed and a more systematic approach is needed.

Q4: My reaction is stalled with unreacted starting materials even with a strong coupling reagent like HATU. What are my next steps?

A: If HATU is failing, it's time to either increase the reactivity of the system or change the activation strategy entirely.

  • Strategy 1: Increase Reaction Temperature. For challenging couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave heating has also proven effective in accelerating these reactions.[1] However, be mindful that higher temperatures can also accelerate side reactions and potentially cause racemization if a chiral carboxylic acid is used.

  • Strategy 2: Switch to a More Potent Reagent Class.

    • Phosphonium Salts (PyBOP, PyAOP): These reagents, such as PyBOP, are excellent for difficult couplings.[9] A key advantage is that they do not form guanidinium byproducts with the free amine, which is a common failure mode for uronium salts.[3][9] This allows you to use an excess of the coupling reagent to drive the reaction to completion without the risk of capping your aniline.[3]

    • COMU: This newer uronium salt based on OxymaPure is often more efficient than HATU.[3][8][10] It is highly soluble, and its byproducts are water-soluble, simplifying workup.[8][10] COMU has shown superior performance in many hindered couplings.[3]

    • Propanephosphonic Acid Anhydride (T3P®): T3P is an excellent and mild reagent for difficult amide bond formations, including with non-nucleophilic anilines.[11][12] It is known for its high selectivity, low epimerization rates, and simple workup, as its byproducts are water-soluble.[12][13][14]

  • Strategy 3: Convert to a Highly Reactive Intermediate.

    • Acyl Fluorides: In-situ generation of acyl fluorides using reagents like TFFH or BTFFH creates a highly reactive electrophile that is less sterically demanding than many other activated esters.[1][15][16] This method has been successful for extremely hindered couplings where other methods fail.[1][15]

    • Acyl Chlorides: Converting the carboxylic acid to an acid chloride with oxalyl chloride or thionyl chloride is a classic but highly effective strategy.[1][6] This method is harsh and may not be suitable for substrates with sensitive functional groups, but it provides a very powerful electrophile for reaction with the unreactive aniline.[1][17]

Q5: I'm observing significant epimerization of my chiral carboxylic acid. How can I suppress this?

A: Epimerization is a common problem, especially under harsh conditions or with prolonged reaction times.

  • Choice of Additive: The additive used with carbodiimides or as part of the coupling reagent structure is crucial. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are known to suppress racemization more effectively than their HOBt-based counterparts (like HBTU).[18] Newer additives like OxymaPure, found in reagents like COMU, also show excellent performance in minimizing epimerization.[8][10]

  • Reagent Selection: Phosphonium reagents like PyAOP are known to be very effective for couplings prone to racemization.[1][3] T3P is also frequently cited as a reagent of choice for epimerization-prone substrates.[12][13][19]

  • Base and Temperature Control: Use the minimum amount of base necessary and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. An excess of a strong base can promote the formation of an oxazolone intermediate, which is a primary pathway for racemization.

Section 3: Reagent & Condition Selection Guides

Proactively setting up your reaction for success is key. Use these guides to make informed decisions from the start.

Table 1: Comparison of Common Coupling Reagents for Hindered Anilines
Reagent ClassExamplesProsConsBest For...
Carbodiimides EDC, DCCInexpensive, common.Lower reactivity, requires additives (HOBt, HOAt), byproduct removal can be difficult (DCU).[17]Initial screening for less-hindered systems.
Uronium/Aminium HBTU, HATU, HCTU, COMUHigh reactivity, fast reactions.[3][5] HATU is the "gold standard" for many difficult couplings.[3]Can form guanidinium byproducts with free amines.[2][3] HOBt/HOAt-based reagents are potentially explosive.[5]First-line choice for moderately hindered anilines (HATU, COMU).
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinium side reaction, clean reactions.[3][9]Can be more expensive, solutions may have limited stability.[3] HMPA byproduct from BOP is carcinogenic.[5][9]Severely hindered anilines where uronium reagents fail or cause side reactions.
Anhydrides T3P®Low epimerization, mild conditions, water-soluble byproducts for easy workup.[13][14]Typically used in stoichiometric amounts.Epimerization-prone substrates and difficult couplings requiring clean workups.
Acyl Halide Precursors TFFH, (COCl)₂, SOCl₂Generates highly reactive acyl fluorides/chlorides. Very effective for unreactive amines.[1][15][17]Harsh conditions (acid chlorides), may not be compatible with sensitive functional groups."Last resort" for extremely unreactive or sterically demanding systems.
Diagram 1: Troubleshooting Workflow for Failed Amide Coupling

This workflow provides a logical decision-making process for troubleshooting a failed or low-yielding reaction.

G cluster_reactivity Increase Reactivity Options cluster_strategy Change Strategy Options Start Reaction Failed/Low Yield (e.g., with HATU/DIPEA) Check_Completion Monitor by LC-MS. Are starting materials consumed? Start->Check_Completion Increase_Reactivity Increase Reactivity Check_Completion->Increase_Reactivity  No, SMs remain Change_Strategy Change Coupling Strategy Check_Completion->Change_Strategy  Yes, SMs consumed  but no product Increase_Temp Increase Temperature (RT -> 40-80°C or Microwave) Increase_Reactivity->Increase_Temp T3P_Option Use T3P® (Low epimerization, easy workup) Change_Strategy->T3P_Option Success Reaction Successful Reassess Reassess Substrate/Reaction Design Switch_Reagent1 Switch to Phosphonium Reagent (e.g., PyBOP, PyAOP) Increase_Temp->Switch_Reagent1 If fails Switch_Reagent2 Switch to Modern Uronium (e.g., COMU) Switch_Reagent1->Switch_Reagent2 If fails Switch_Reagent2->Success If successful Switch_Reagent2->Reassess If fails Acyl_Halide Generate Acyl Halide (Acyl Fluoride or Chloride) T3P_Option->Acyl_Halide If fails Acyl_Halide->Success If successful Acyl_Halide->Reassess If fails G Start Start: Assess Substrates Substrate_Check Aniline Sterically Hindered or Electron Deficient? Start->Substrate_Check Racemization_Check Carboxylic Acid Prone to Racemization? Substrate_Check->Racemization_Check Yes Standard_Reagent Use Standard Reagent (e.g., EDC/HOBt, HBTU) Substrate_Check->Standard_Reagent No Potent_Uronium Use Potent Uronium (HATU, COMU) Racemization_Check->Potent_Uronium No Low_Rac_Reagent Use Low Racemization Reagent (T3P, PyAOP, COMU) Racemization_Check->Low_Rac_Reagent Yes Phosphonium_Reagent Use Phosphonium Reagent (PyBOP, PyAOP) (Avoids guanidinylation) Potent_Uronium->Phosphonium_Reagent If reaction fails or guanidinylation is observed Low_Rac_Reagent->Phosphonium_Reagent If reaction fails Acyl_Halide Use Acyl Halide Method (TFFH, (COCl)₂) Phosphonium_Reagent->Acyl_Halide If reaction still fails

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Kinase Inhibitory Activity of Dihydro- vs. Aromatic Pyrrolopyridines

Executive Summary The pyrrolopyridine scaffold is a privileged chemotype in kinase inhibitor discovery, frequently utilized to satisfy critical hydrogen-bonding requirements within the ATP-binding hinge region[1]. Howeve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolopyridine scaffold is a privileged chemotype in kinase inhibitor discovery, frequently utilized to satisfy critical hydrogen-bonding requirements within the ATP-binding hinge region[1]. However, as drug design evolves toward highly selective, reversible-covalent inhibitors, the electronic properties of the hinge-binding scaffold can profoundly impact the stability of adjacent linker moieties.

This guide provides an objective, data-driven comparison between fully aromatic pyrrolopyridines and their partially saturated counterparts (dihydropyrrolopyridines). By analyzing recent advancements in Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, we demonstrate how scaffold saturation can rescue chemical stability, prevent linker hydrolysis, and ensure the successful translation of biochemical potency into cellular efficacy[2].

Mechanistic Rationale: The Stability-Efficacy Paradox

When designing reversible-covalent kinase inhibitors, such as 2-formylpyridyl ureas targeting the poorly conserved Cys552 of FGFR4, the structural integrity of the molecule in complex aqueous media is paramount[3].

In the development of these inhibitors, researchers evaluated both aromatic pyrrolopyridine ureas and dihydropyrrolopyridine ureas[2]. While both variants exhibited potent biochemical target engagement, their cellular performance diverged drastically:

  • Aromatic Pyrrolopyridine (Analogue 10a): Exhibited a severe >100-fold drop in potency when transitioned from biochemical to cellular assays[4].

  • Dihydropyrrolopyridine (Analogue 10): Maintained robust activity, achieving cellular IC50 values below 50 nM[2].

The Chemical Causality: The failure of the aromatic variant is rooted in the electronic distribution of the fully conjugated ring system. The aromatic pyrrolopyridine withdraws electron density from the adjacent urea nitrogen. This prevents the nitrogen lone pair from fully participating in resonance stabilization of the urea carbonyl, rendering the linkage highly susceptible to nucleophilic attack and subsequent hydrolysis in cellular media[4]. By reducing the ring to a dihydropyrrolopyridine, the nitrogen assumes a more aliphatic (sp3-hybridized) character. This allows optimal electron donation into the urea system, stabilizing the linkage against hydrolysis while preserving the spatial geometry required for hinge binding.

Comparative Data Analysis

The following table summarizes the quantitative performance and physicochemical profiles of the two scaffold types based on the 2-formylpyridyl urea series[2],[4].

ParameterAromatic Pyrrolopyridine Urea (e.g., Analogue 10a)Dihydropyrrolopyridine Urea (e.g., Analogue 10)
Saturation State Fully conjugated (Aromatic)Partially saturated (Aliphatic amine character)
Biochemical IC50 Potent (Low nM)Potent (Low nM)
Cellular IC50 (Ba/F3) >100-fold shift (Severe loss of efficacy)< 50 nM (Maintained efficacy)
Linker Stability Highly susceptible to urea hydrolysisStable in complex aqueous/cellular media
Binding Mechanism Reversible-covalent (Targeting Cys552)Reversible-covalent (Targeting Cys552)
Translational Viability Poor (Disqualified from optimization)Excellent (Advanced for further optimization)

Visualizing the Optimization Workflow

The following diagram illustrates the divergent optimization pathways caused by the differing electronic properties of the two scaffolds.

G Start Scaffold Morphing: 2-Formylpyridyl Ureas Arom Aromatic Pyrrolopyridine (Analogue 10a) Start->Arom Dihy Dihydropyrrolopyridine (Analogue 10) Start->Dihy BioArom Biochemical Assay Potent Target Binding Arom->BioArom Instab Urea Linkage Hydrolysis (Chemical Instability) Arom->Instab BioDihy Biochemical Assay Potent Target Binding Dihy->BioDihy Stab Stable Urea Linkage (Intact in Media) Dihy->Stab CellArom Cellular Assay >100-fold IC50 Shift (Loss of Efficacy) BioArom->CellArom Translation Failure CellDihy Cellular Assay <50 nM IC50 (Maintained Efficacy) BioDihy->CellDihy Successful Translation Instab->CellArom Stab->CellDihy

Workflow demonstrating the impact of pyrrolopyridine saturation on urea linkage stability.

Self-Validating Experimental Protocols

To rigorously evaluate and compare the performance of dihydro- vs. aromatic pyrrolopyridines, the following self-validating experimental workflows must be employed.

Protocol A: Time-Dependent Biochemical Kinase Assay (Reversible-Covalent Validation)

Purpose: To quantify biochemical potency while validating the slow-binding, reversible-covalent mechanism.

  • Protein Preparation: Utilize a recombinant unphosphorylated kinase domain (e.g., FGFR4). In parallel, prepare a mutant construct where the target nucleophile is ablated (e.g., Cys552Ala)[5].

  • Time-Dependent Pre-incubation: Incubate the kinase with varying concentrations of the inhibitor for staggered time intervals (0, 1, 2, and 4 hours) prior to initiating the reaction[4].

    • Causality: Reversible-covalent inhibitors (like aldehydes forming hemithioacetals) exhibit slow-binding kinetics. A pre-incubation step allows the covalent bond to reach equilibrium. A modest increase in potency (e.g., 5-fold) from 0 to 1 hour confirms this kinetic profile[5].

  • Reaction Initiation & Detection: Add ATP and substrate, incubate for 1 hour, and quantify autophosphorylation using a TR-FRET assay.

  • Self-Validation Check: The compound must show potent inhibition against the wild-type kinase but a complete loss of biochemical activity against the Cys552Ala mutant. This internal control proves that the inhibition is strictly driven by the intended covalent warhead interaction[5].

Protocol B: Cellular Target Engagement & Stability Assay (Ba/F3 System)

Purpose: To assess the chemical stability of the scaffold-linker complex in a physiological environment.

  • Cell Culture: Utilize Ba/F3 cells engineered to express the target kinase (e.g., FGFR4), rendering their survival dependent on the kinase's activity[5].

  • Compound Incubation: Treat the cells with the inhibitors in complete cell culture media for 72 hours.

    • Causality: The complex aqueous environment, containing nucleophiles and varying pH microenvironments, rigorously tests the chemical stability of the compound. The aromatic pyrrolopyridine urea will hydrolyze here, revealing its structural liability[2].

  • Dual-Readout Analysis:

    • Viability: Measure cell proliferation (e.g., via CellTiter-Glo).

    • Mechanistic Confirmation: Perform a Western blot on cell lysates at 4 hours to measure specific target autophosphorylation.

  • Self-Validation Check: A severe discrepancy between the biochemical IC50 (Protocol A) and the cellular IC50 (Protocol B)—as seen with the >100-fold shift in the aromatic analogue—flags chemical instability. If the dihydropyrrolopyridine maintains a tight correlation between biochemical and cellular potency, its structural stability is validated[4].

References

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4 Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4 (PMC Version) Source: PubMed Central (NIH) URL:[Link]

  • Inga Galuba's Research Works (FGFR4 Inhibitor Optimization) Source: ResearchGate URL:[Link]

Sources

Comparative

in vitro ADME properties of 2,3-dihydropyrrolopyridine carboxamides

An in-depth technical analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,3-dihydropyrrolopyridine carboxamides, focusing on their application as next-generation Nicotinami...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,3-dihydropyrrolopyridine carboxamides, focusing on their application as next-generation Nicotinamide N-Methyltransferase (NNMT) inhibitors.

Introduction: The Evolution of NNMT Inhibitors

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that regulates cellular methylation potential by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH)[1][2]. Aberrant NNMT overexpression is a critical driver in high-grade cancers (by maintaining cancer-associated fibroblast phenotypes) and metabolic syndrome (by depleting NAD+ pools)[1][3].

Historically, developing small-molecule NNMT inhibitors has been plagued by poor in vivo ADME properties. Early-generation NAM-mimetic inhibitors, such as the Sanofi compound JBSNF-000265 , demonstrated acceptable cell permeability but suffered from unacceptably high intrinsic clearance ( CLint​ ) and transient target engagement (lasting only ~2 hours in vivo)[1].

To overcome these pharmacokinetic liabilities, structure-based drug design led to the development of 2,3-dihydropyrrolopyridine carboxamides (specifically azaindoline carboxamide derivatives like Compound 38 ). By saturating the pyrrole ring and introducing specific steric bulk (e.g., a 2-methyl substitution), researchers successfully tuned the pKa and geometric constraints of the scaffold. This structural evolution yielded highly potent, uncompetitive NNMT inhibitors with exceptional metabolic stability and oral bioavailability[1][4].

Mechanistic Grounding: Uncompetitive Inhibition

Understanding the ADME profile of 2,3-dihydropyrrolopyridine carboxamides requires understanding their binding kinetics. Unlike early inhibitors that simply competed with NAM, advanced azaindoline carboxamides act as uncompetitive inhibitors with respect to SAM and competitive inhibitors with respect to NAM[1].

They selectively bind to the NNMT-SAM binary complex. The carboxamide moiety lies perfectly within the plane of the heterocycle, placing the carbonyl oxygen opposite the pyridine nitrogen to form a highly stable, dead-end ternary complex[1]. This mechanism prevents the inhibitor itself from being rapidly methylated by the enzyme—a common metabolic liability that neutralizes earlier NAM analogs.

NNMT_Mechanism NNMT NNMT Enzyme Complex1 NNMT-SAM Complex NNMT->Complex1 Binds SAM SAM SAM (Cofactor) SAM->Complex1 NAM Nicotinamide (NAM) Product 1-MNA + SAH NAM->Product Complex1->Product Binds NAM (Catalysis) DeadEnd Dead-End Complex (NNMT-SAM-Inhibitor) Complex1->DeadEnd Uncompetitive Binding Inhibitor 2,3-Dihydropyrrolopyridine (Compound 38) Inhibitor->DeadEnd

Kinetic mechanism of NNMT inhibition by 2,3-dihydropyrrolopyridine carboxamides.

Comparative In Vitro ADME Profiling

The transition from simple pyridine cores to the 2,3-dihydropyrrolopyridine scaffold drastically alters the physicochemical and ADME landscape of the molecule. Table 1 objectively compares the performance of the first-generation benchmark (JBSNF-000265) against the optimized 2,3-dihydropyrrolopyridine (Compound 38).

Table 1: Comparative ADME and Pharmacological Profile

ParameterJBSNF-000265 (First-Gen)Compound 38 (2,3-Dihydropyrrolopyridine)
Biochemical IC 50​ 1553 nM[1]42 nM[1]
Cell-Based IC 50​ > 1000 nM38 nM[1]
Binding Mode Competitive (NAM)Uncompetitive (SAM) / Competitive (NAM)
Microsomal Stability ( CLint​ ) High Clearance (Rapid degradation)Highly Stable (Low Clearance)[1]
Cell Permeability (Caco-2) ModerateExcellent (High Papp​ )
Oral Bioavailability (Mouse) PoorExcellent[1]
In Vivo Target Coverage ~2 hours[1]>24 hours (BID dosing at 50 mpk)[1]

Causality of ADME Improvements: The superior metabolic stability of Compound 38 is directly attributed to the steric shielding provided by the 2-methyl substitution on the saturated pyrrole ring. This structural feature prevents rapid Phase I N-oxidation by Cytochrome P450 (CYP) enzymes—a primary clearance pathway for unsubstituted pyridines. Furthermore, the saturated 2,3-dihydro system optimizes the lipophilic ligand efficiency (LLE), striking an ideal balance between aqueous solubility and membrane permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following standardized protocols are required to validate the ADME properties of novel 2,3-dihydropyrrolopyridine derivatives.

Protocol A: Phase I Metabolic Stability (Liver Microsomal Assay)

Rationale: Liver microsomes contain the complete suite of CYP450 enzymes. By supplementing with NADPH (the obligate electron donor for CYP reductase), we isolate and quantify Phase I oxidative clearance.

  • Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pre-Incubation: Spike the test compound (e.g., Compound 38) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation Step: Run a parallel negative control replacing NADPH with buffer to rule out non-CYP mediated degradation or chemical instability).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear decline of the parent compound.

Protocol B: Bidirectional Caco-2 Permeability Assay

Rationale: Caco-2 cells spontaneously differentiate into polarized monolayers expressing tight junctions and major apical efflux transporters (e.g., P-glycoprotein). This system accurately models human intestinal absorption and identifies efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to ensure full polarization and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are viable for the assay.

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the test compound to the basolateral chamber.

  • Incubation: Incubate at 37°C on an orbital shaker for 2 hours.

  • Quantification: Sample both donor and receiver chambers. Quantify compound concentration via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER < 2.0 indicates that the 2,3-dihydropyrrolopyridine derivative is not a significant substrate for active efflux, supporting excellent oral bioavailability.

High-Throughput ADME Screening Workflow

To systematically identify clinical candidates from a library of 2,3-dihydropyrrolopyridine carboxamides, a tiered screening funnel is highly recommended.

ADME_Workflow Start Compound Synthesis (2,3-Dihydropyrrolopyridines) Tier1 Tier 1: Physicochemical & Permeability Caco-2 (Papp), Kinetic Solubility Start->Tier1 Tier2 Tier 2: Metabolic Stability Mouse/Human Liver Microsomes (CLint) Tier1->Tier2 Papp > 10 x 10^-6 cm/s Tier3 Tier 3: CYP Profiling & PPB CYP Inhibition, Plasma Protein Binding Tier2->Tier3 CLint < 20 µL/min/mg InVivo In Vivo PK/PD Rodent Bioavailability & Target Engagement Tier3->InVivo Favorable Profile

Tiered in vitro ADME screening workflow for NNMT inhibitor development.

Conclusion

The structural transition to 2,3-dihydropyrrolopyridine carboxamides represents a watershed moment in the development of NNMT inhibitors. By shifting the binding mechanism to an uncompetitive mode with SAM, and utilizing the saturated pyrrole ring to shield against rapid CYP-mediated clearance, compounds like Compound 38 achieve the elusive combination of single-digit nanomolar cellular potency and robust in vivo exposure. For drug development professionals, prioritizing rigorous in vitro microsomal stability and Caco-2 permeability assays early in the pipeline is essential to validate the ADME superiority of this privileged scaffold.

References

  • Barrows, A. S., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Gao, Y., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes (PubMed Abstract). National Institutes of Health. Available at:[Link]

  • Kannt, A., et al. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH. Available at:[Link]

  • Ruf, S., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC - NIH. Available at:[Link]

  • Song, Y., et al. (2023). Complex roles of nicotinamide N-methyltransferase in cancer progression. PMC - NIH. Available at:[Link]

Sources

Validation

cross-reactivity profiling of 2,3-dihydropyrrolopyridine based inhibitors

Cross-Reactivity Profiling of 2,3-Dihydropyrrolopyridine-Based Inhibitors: A Comparative Guide Executive Summary The 2,3-dihydropyrrolopyridine chemical scaffold is a highly privileged structure in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 2,3-Dihydropyrrolopyridine-Based Inhibitors: A Comparative Guide

Executive Summary

The 2,3-dihydropyrrolopyridine chemical scaffold is a highly privileged structure in modern drug discovery. Its unique bidentate hydrogen-bonding capacity and lipophilic core allow it to effectively target two distinctly different protein classes: the hinge region of kinases (e.g., Rho-associated protein kinase, ROCK)[1] and the allosteric ligand-binding domain (LBD) of nuclear receptors (e.g., Retinoic acid receptor-related orphan receptor gamma t, RORγt)[2].

Because a single scaffold can bridge such divergent biological pathways—ranging from smooth muscle contraction to Th17 immune cell differentiation—rigorous cross-reactivity profiling is not just recommended; it is a fundamental requirement for lead optimization. This guide objectively compares the performance of highly optimized 2,3-dihydropyrrolopyridine derivatives (Vimirogant vs. Y-27632) and evaluates the profiling technologies (thermodynamic vs. ATP-dependent assays) required to isolate target-specific efficacy from off-target liabilities.

Mechanistic Grounding: The Privileged Scaffold Paradox

To understand the necessity of cross-reactivity profiling, one must first understand the causality behind the scaffold's dual-binding nature:

  • Kinase Hinge Binding (The ROCK Pathway): The nitrogen atoms within the 2,3-dihydropyrrolopyridine bicyclic ring act as a bioisostere for the adenine ring of ATP. In inhibitors like Y-27632, these nitrogens form critical hydrogen bonds with the backbone amides in the kinase hinge region, potently inhibiting ROCK1/2 (K_i = 140 nM) and preventing actin cytoskeleton contraction[1],[3].

  • Nuclear Receptor Allostery (The RORγt Pathway): In autoimmune drug candidates like Vimirogant (VTP-43742), the exact same core is decorated with bulky, lipophilic substituents that anchor the molecule deep within the hydrophobic LBD of RORγt[4],[5]. This induces a conformational shift that prevents the recruitment of co-activators necessary for IL-17A transcription.

Failure to profile across both protein families can result in severe clinical liabilities, such as unintended immunosuppression in cardiovascular therapies, or hypotensive shock in autoimmune treatments.

G Scaffold 2,3-Dihydropyrrolopyridine Scaffold ROCK ROCK1/2 (Kinase) Hinge Region Scaffold->ROCK ATP Competitive RORgt RORγt (Nuclear Receptor) Ligand Binding Domain Scaffold->RORgt Allosteric Binding Actin Actin Cytoskeleton Dynamics ROCK->Actin Th17 Th17 Cell Differentiation RORgt->Th17 Cardio Cardiovascular Effects (Off-Target Liability) Actin->Cardio Immune Immunomodulation (Therapeutic Goal) Th17->Immune

Diagram 1: Divergent signaling pathways and phenotypic outcomes of the dihydropyrrolopyridine core.

Comparative Profiling Technologies: Evaluating the Alternatives

When profiling 2,3-dihydropyrrolopyridine compounds, researchers must select assay modalities that accurately reflect in vivo biology without being confounded by assay artifacts.

Alternative A: ATP-Dependent Enzymatic Assays vs. Alternative B: Thermodynamic Binding (KINOMEscan)

  • The Causality: Traditional enzymatic assays (e.g., ADP-Glo) measure IC_50 values that are highly dependent on intracellular ATP concentrations. Because the 2,3-dihydropyrrolopyridine core is ATP-competitive at kinase targets, an IC_50 generated at 10 µM ATP will artificially inflate the compound's apparent safety margin if physiological ATP is 1-5 mM.

  • The Superior Choice: Active-site directed competition binding platforms (like KINOMEscan) do not require ATP[6]. They report true thermodynamic interaction affinities (K_d), providing a highly accurate, ATP-independent measure of off-target kinase liabilities across >480 kinases[7].

Alternative C: Biochemical TR-FRET vs. Alternative D: Cell-Based Functional Assays

  • The Causality: While biochemical TR-FRET assays confirm direct binding to RORγt, they cannot account for cell permeability, efflux pumps, or the complex intracellular milieu of co-activators.

  • The Superior Choice: Cell-based human Peripheral Blood Mononuclear Cell (hPBMC) assays measuring IL-17A secretion are self-validating. They confirm that the compound not only enters the cell but functionally antagonizes the target in a physiologically relevant environment[5].

Quantitative Cross-Reactivity Data

The table below contrasts the performance and selectivity profiles of two distinct 2,3-dihydropyrrolopyridine derivatives, demonstrating how structural optimization shifts the scaffold from a kinase inhibitor to a nuclear receptor antagonist.

ParameterVimirogant (VTP-43742)Y-27632Causality / Significance
Primary Target Class Nuclear Receptor (RORγt)Kinase (ROCK1/2)Demonstrates scaffold versatility.
RORγt Affinity (K_i) 3.5 nM[4]>10,000 nMDriven by lipophilic LBD interactions.
ROCK1 Affinity (K_d) >5,000 nM140 nM[1]Driven by hinge-region hydrogen bonding.
IL-17A Suppression (IC_50) 18 nM (hPBMCs)[5]InactiveFunctional validation of RORγt antagonism.
Phenotypic Effect Suppresses Th17 differentiation[4]Stem cell survival / Vasodilation[8]Dictates the clinical therapeutic window.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory internal controls to create a self-validating system.

Protocol 1: Thermodynamic Kinome Profiling (KINOMEscan)

Purpose: To quantify off-target kinase binding (K_d) independently of ATP concentration[6].

  • Reagent Preparation: Prepare DNA-tagged kinase variants and immobilize active-site directed ligand probes onto magnetic beads.

  • Competition Binding: Incubate the 2,3-dihydropyrrolopyridine test compound (11-point dose-response, starting at 10 µM) with the kinase and beads in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound DNA-tagged kinases and quantify via qPCR.

  • Self-Validation (Controls):

    • Positive Control: Staurosporine (a pan-kinase inhibitor) must yield a K_d < 10 nM to validate assay dynamic range.

    • Negative Control: DMSO vehicle must show zero displacement to establish the baseline signal.

Protocol 2: Functional Cell-Based Profiling (hPBMC IL-17A Secretion)

Purpose: To validate on-target RORγt antagonism and functional Th17 suppression[5].

  • Cell Isolation & Seeding: Isolate hPBMCs from healthy donors using density gradient centrifugation. Seed at 1×105 cells/well in 96-well plates.

  • Stimulation: Stimulate cells with anti-CD3/anti-CD28 beads in the presence of Th17-polarizing cytokines (IL-1β, IL-6, IL-23, and TGF-β) for 72 hours.

  • Compound Treatment: Concurrently treat cells with the test compound (e.g., Vimirogant) in a dose-dependent manner (0.1 nM to 10 µM).

  • Cytokine Quantification: Harvest supernatants and quantify IL-17A using a validated HTRF or ELISA assay.

  • Self-Validation (Controls):

    • Viability Control: Run a parallel CellTiter-Glo assay. If a compound shows an IC_50 of 20 nM for IL-17A but also reduces cell viability by 50% at 50 nM, the "inhibition" is an artifact of cytotoxicity, invalidating the result.

Workflow Lead Lead Inhibitor Kinome Kinome Profiling (KINOMEscan) Lead->Kinome NR Nuclear Receptor Panel Lead->NR HitK Kinase Off-Targets (Kd < 1 µM) Kinome->HitK HitNR Target Engagement (IC50 < 1 µM) NR->HitNR Cell Orthogonal Cell Assay (PBMC IL-17A) HitK->Cell Toxicity Check HitNR->Cell Efficacy Check Valid Validated Candidate Cell->Valid

Diagram 2: Cross-reactivity screening workflow for evaluating target selectivity and off-target risk.

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Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to Dihydropyrrolopyridines

Introduction: The Significance of Dihydropyrrolopyridines in Modern Drug Discovery Dihydropyrrolopyridines represent a class of heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical indust...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Dihydropyrrolopyridines in Modern Drug Discovery

Dihydropyrrolopyridines represent a class of heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Their unique three-dimensional structure and diverse substitution patterns have led to their incorporation into a wide array of biologically active molecules. As researchers and drug development professionals, the efficient synthesis of these core structures is paramount. The choice of synthetic route can profoundly impact not only the overall yield and purity of the final compound but also the economic and environmental viability of the process.

This guide provides an in-depth comparison of the most prevalent synthetic strategies for constructing the dihydropyrrolopyridine framework. We will move beyond a simple recitation of protocols to a critical analysis of the underlying principles, advantages, and limitations of each approach. By examining key performance indicators such as yield, reaction time, atom economy, and operational simplicity, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors. All discussions are grounded in experimental data from peer-reviewed literature, providing a robust and trustworthy resource for the scientific community.

I. Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

Multicomponent reactions, wherein three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic chemistry.[1][2] Their inherent convergence and atom economy make them highly attractive for library synthesis and lead optimization.

A. The Hantzsch Dihydropyridine Synthesis and its Analogs

The Hantzsch synthesis, first reported in 1881, is a classic MCR for the preparation of dihydropyridines.[3][4] While traditionally used for simpler dihydropyridines, its principles can be adapted for the synthesis of the more complex dihydropyrrolopyridine scaffold.

Reaction Mechanism and Causality:

The reaction typically involves the condensation of an aldehyde, a β-ketoester (or a related active methylene compound), and a nitrogen source (e.g., ammonia or ammonium acetate).[5][6] The mechanism is a cascade of well-understood classical reactions: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by the formation of an enamine from the second equivalent of the β-ketoester and the nitrogen source. A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, affords the dihydropyridine ring.[1][5][6] The choice of catalyst can significantly influence reaction rates and yields, with a recent focus on developing green and reusable catalysts.[1][2][7]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of a Dihydropyridine Analog

This protocol is a generalized procedure and may require optimization for specific dihydropyrrolopyridine targets.

  • Materials:

    • Aldehyde (e.g., 2-formyl-1H-pyrrole) (1 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

    • Ammonium acetate (1.5 mmol)

    • Ethanol (5 mL)

    • Microwave reactor vial (10 mL) with a magnetic stir bar

    • Microwave synthesizer

  • Procedure:

    • In a 10 mL microwave reactor vial, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

B. Isocyanide-Based Multicomponent Reactions

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, offer a powerful alternative for the rapid assembly of complex molecules. These reactions are particularly valuable for creating diverse libraries of compounds due to the wide availability of the starting materials.

Reaction Mechanism and Causality:

In the context of dihydropyrrolopyridine synthesis, an isocyanide can react with an imine (formed in situ from an amine and an aldehyde) and a carboxylic acid in a concerted or stepwise fashion to generate an α-acylamino amide intermediate. Subsequent intramolecular reactions can then lead to the formation of the desired heterocyclic core. The high reactivity of the isocyanide component drives the reaction forward, allowing for the formation of multiple bonds in a single operation.

II. Intramolecular Cyclization Strategies: Building Rings from Within

Intramolecular cyclization reactions are a powerful tool for the regioselective formation of cyclic structures. These methods often offer high levels of control over the stereochemistry of the final product.

A. Radical-Oxidative Cyclization

This approach involves the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an adjacent aromatic or heteroaromatic ring.

Reaction Mechanism and Causality:

A typical strategy involves the use of a polysubstituted pyrrole bearing a tethered isoquinoline or a similar precursor. Treatment with a radical initiator (e.g., AIBN) and an oxidizing agent generates a radical on the tether, which then attacks the electron-rich pyrrole ring. The resulting intermediate is then oxidized to afford the final aromatic dihydropyrrolopyridine system. The success of this reaction is highly dependent on the stability of the generated radical and the geometric feasibility of the cyclization.

B. Gold-Catalyzed Intramolecular Cyclization

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. This has been exploited in the synthesis of various heterocyclic systems.

Reaction Mechanism and Causality:

In this approach, a substrate containing both an alkyne and a nucleophilic nitrogen (e.g., an enaminone) is treated with a gold catalyst. The gold catalyst activates the alkyne, making it susceptible to intramolecular attack by the nitrogen atom. This 6-endo-dig cyclization is then followed by a condensation reaction to furnish the dihydropyrrolopyridine core.[8] This method often proceeds under mild conditions and with high atom economy.

Experimental Protocol: Gold-Catalyzed Synthesis of 1,2-Dihydro[c][5][9]naphthyridines

  • Materials:

    • 2-Aminophenyl prop-2-yn-1-yl enaminone (1 mmol)

    • Gold catalyst (e.g., AuCl3) (5 mol%)

    • Solvent (e.g., Dioxane)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a solution of the 2-aminophenyl prop-2-yn-1-yl enaminone in dioxane, add the gold catalyst under an inert atmosphere.

    • Stir the reaction mixture at ambient temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO3).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

III. Tandem and Cascade Reactions: A Symphony of Sequential Transformations

Tandem or cascade reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot without the isolation of intermediates. These processes are highly efficient as they reduce the number of workup and purification steps.

A. [4+1+1] Annulation Approach

This strategy involves the one-pot, three-component reaction of a pyrrole, an aldehyde, and an isocyanide to construct the dihydropyrrolopyrazine ring system, a close analog of dihydropyrrolopyridines.

Reaction Mechanism and Causality:

The reaction proceeds through a cascade of events, starting with the formation of a Schiff base from the aldehyde and a primary amine (if used). This is followed by a diastereoselective Mannich reaction with the pyrrole. The resulting intermediate then undergoes an intramolecular imine formation to yield the final product. This modular and environmentally friendly process allows for the rapid generation of a diverse range of products.

B. Tf2O-Mediated Tandem Synthesis

This method allows for the assembly of both heterocyclic rings of a tetrahydropyrroloquinazoline scaffold (structurally related to dihydropyrrolopyridines) in a single pot from an amino amide and an aldehyde.

Reaction Mechanism and Causality:

The reaction is mediated by triflic anhydride (Tf2O) and involves the in-situ generation of an imine, followed by an intramolecular cyclization to form the pyrrolidine ring. A subsequent Pictet-Spengler-like cyclization then constructs the second heterocyclic ring.[10]

IV. Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. It is important to note that the values presented are representative and can vary depending on the specific substrates and reaction conditions employed.

Synthetic RouteTypical Yield (%)Reaction TimeAtom EconomyOperational SimplicityScalabilityKey AdvantagesKey Disadvantages
Hantzsch MCR 70-951-12 hHighHighGoodOne-pot, high convergence, readily available starting materials.Can require harsh conditions, purification can be challenging.
Isocyanide MCR 60-9012-48 hHighModerateModerateHigh diversity, rapid access to complex scaffolds.Isocyanides can be toxic and have unpleasant odors.
Radical Cyclization 50-802-8 hModerateModerateModerateGood for specific substitution patterns, can be highly regioselective.Requires radical initiator, potential for side reactions.
Gold-Catalyzed Cyclization 75-951-6 hVery HighHighGoodMild conditions, high atom economy, excellent yields.[8]Gold catalysts can be expensive.
Tandem Reactions 60-9012-24 hHighModerateModerateHigh step economy, reduces purification steps.Can be sensitive to reaction conditions, optimization may be required.

V. Green Chemistry Metrics: A Deeper Dive into Sustainability

Beyond traditional metrics like yield, a modern assessment of synthetic efficiency must consider the principles of green chemistry. Atom economy and the Environmental Factor (E-factor) are two key metrics for evaluating the environmental impact of a chemical process.

  • Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

  • E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.

In general, multicomponent and tandem reactions exhibit superior atom economy and lower E-factors compared to linear synthetic sequences with multiple steps. The use of catalytic, rather than stoichiometric, reagents also significantly improves these metrics.

VI. Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.

A. Hantzsch Dihydropyridine Synthesis

Hantzsch cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine NitrogenSource Nitrogen Source NitrogenSource->Enamine DHP Dihydropyrrolopyridine Knoevenagel->DHP Michael Addition Enamine->DHP Cyclization caption Hantzsch MCR Workflow Gold_Cyclization cluster_start Starting Material cluster_process Process cluster_end Product Substrate Alkyne-Tethered Enaminone Activation Alkyne Activation (Au Catalyst) Substrate->Activation Cyclization 6-endo-dig Cyclization Activation->Cyclization Condensation Condensation Cyclization->Condensation Product Dihydropyrrolopyridine Condensation->Product caption Gold-Catalyzed Cyclization

Caption: Key steps in the gold-catalyzed intramolecular cyclization.

VII. Conclusion and Future Outlook

The synthesis of dihydropyrrolopyridines is a dynamic field with a diverse array of available methodologies. Multicomponent reactions, particularly those employing green catalysts, offer a highly efficient and atom-economical route to these valuable scaffolds. For more specific and stereochemically defined targets, intramolecular cyclization and tandem reactions provide powerful alternatives.

The choice of the optimal synthetic route will always be context-dependent, balancing factors such as the desired substitution pattern, scalability, cost, and environmental impact. As the demand for sustainable chemical processes grows, it is anticipated that future research will focus on the development of novel catalytic systems and the refinement of one-pot procedures to further enhance the efficiency and greenness of dihydropyrrolopyridine synthesis. This guide serves as a foundational resource for navigating the existing landscape and inspiring future innovation in this exciting area of heterocyclic chemistry.

References

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PubMed. [Link]

  • Learning from the Hantzsch synthesis. Chemical & Engineering News. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. MDPI. [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PMC. [Link]

  • Green Chemistry Metrics A Guide to Determining and Evaluating Process Greenness. SpringerLink. [Link]

  • Green chemistry metrics: Insights from case studies in fine chemical processes. ScienceDirect. [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. [Link]

  • Green Chemistry Metrics, A Review. MDPI. [Link]

  • Useful Green Chemistry Metrics. Scientific Update. [Link]

  • Multicomponent synthesis of styryl-linked polycyclic dihydropyridines. ResearchGate. [Link]

  • Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c]n[5][9]aphthyridines. Organic & Biomolecular Chemistry. [Link]

  • Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds. PMC. [Link]

  • Multicomponent reactions with dihydroazines: efficient synthesis of a diverse set of pyrido-fused tetrahydroquinolines. PubMed. [Link]

  • Modular Synthetic Strategies for Dipyrrolopyrazines. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Introduction: As a heterocyclic compound integrating both pyrrolopyridine and carboxylic acid functionalities, 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a valuable building block in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a heterocyclic compound integrating both pyrrolopyridine and carboxylic acid functionalities, 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a valuable building block in medicinal chemistry and drug development.[1] However, its structural similarity to pyridine and its inherent chemical reactivity necessitate a rigorous and informed approach to its disposal. Improper handling of this substance not only poses immediate safety risks to laboratory personnel but also carries the potential for significant environmental contamination and regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established chemical safety principles and regulatory frameworks to ensure a self-validating and trustworthy system for your laboratory.

Core Hazard Assessment and Safety Principles

Understanding the hazard profile of a chemical is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its classification as a pyridine derivative and its chemical properties inform a conservative and cautious approach.

Core Principle: All waste streams containing 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, including pure compound, reaction mixtures, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste . Under no circumstances should this chemical be disposed of via sanitary sewer (down the drain) or in standard municipal trash.[2][3]

Key Hazard Data Summary:

Hazard ClassificationDescription & RationaleSource(s)
Water Hazard Class WGK 3: Severely hazardous to water. This is a critical classification indicating that the substance can cause long-term adverse effects in the aquatic environment. This underpins the absolute prohibition of drain disposal.
Storage Class 6.1C: Combustible, acute toxic category 3 / toxic compounds or compounds causing chronic effects. This classification mandates storage away from ignition sources and segregation from other hazard classes.
Acute Toxicity (Oral) Inferred from similar compounds to be Harmful if swallowed. [4][5]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation. Heterocyclic compounds, particularly those with acidic functional groups, can be corrosive or irritating to tissues upon contact.[4][5][6][7]
Respiratory Irritation As a solid powder, it may cause respiratory tract irritation if inhaled. Handling should minimize dust generation.[4][7]
Combustion Products Upon heating or combustion, it may decompose to produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [4][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid in any form—weighing, transferring, or preparing for disposal.

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166. The risk of eye irritation necessitates this level of protection.[4][6]

  • Hand Protection: Use chemically resistant, impervious gloves such as nitrile or neoprene. Inspect gloves for tears or punctures before each use.[3][4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.[3][4]

  • Respiratory Protection: All handling of the solid compound that may generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[3][4]

Step-by-Step Disposal Protocol

This protocol is designed to align with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators.[8][9]

Step 1: Waste Containerization and Segregation

The principle of causality here is prevention of unintended chemical reactions and environmental release.

  • Select an Appropriate Container:

    • Use a container designated specifically for hazardous chemical waste.

    • The container must be constructed of a material compatible with the chemical. For this acidic organic compound, a high-density polyethylene (HDPE) or glass container is suitable. Avoid metal containers for acidic waste.[10]

    • Ensure the container has a secure, leak-proof screw-top cap.[9] Keep the container closed at all times except when adding waste.[4][8]

  • Segregate Waste Streams:

    • Collect waste 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid and materials contaminated with it in a dedicated waste container.

    • Crucially, do not mix this waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases.[3][7][11] Mixing could lead to vigorous, exothermic, or gas-producing reactions.

Step 2: Comprehensive and Compliant Labeling

The causality for precise labeling is ensuring safe handling by all personnel and providing critical information for professional disposal services.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container. Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste tags.

  • Complete the Tag Fully:

    • Write the words "Hazardous Waste." [3]

    • List the full chemical name: "2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid." Do not use abbreviations.

    • List all other chemical constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards: "Toxic," "Irritant."

    • Fill in the generator's name, lab location, and the date the container was first used (the "accumulation start date").[2]

Step 3: On-Site Accumulation and Storage

This phase is governed by regulations for "Satellite Accumulation Areas" (SAAs).[8] The causality is minimizing risk at the point of generation.

  • Designate the SAA: The storage location must be at or near the point where the waste is generated and under the control of laboratory personnel.[8]

  • Utilize Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub. This containment must be large enough to hold the entire volume of the primary container in case of a leak.[2]

  • Adhere to Storage Limits: Do not accumulate more than 55 gallons of total hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is 1 quart.[8]

  • Maintain Safe Conditions: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

Step 4: Arranging for Final Disposal
  • Contact Your EHS Office: Once the container is full or you are approaching the storage time limit (often 12 months in an SAA, but check local rules), submit a chemical waste pickup request to your institution's EHS department.[8]

  • Professional Disposal: The EHS office will arrange for collection by trained personnel, who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][8] The likely disposal method for this type of compound is high-temperature incineration.[12]

Emergency Procedures: Spill and Exposure Management

Small Spill (Contained within Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don your full PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or soda ash.[3]

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

Large Spill or Spill Outside of a Fume Hood
  • Evacuate: Immediately evacuate all personnel from the affected area.[3]

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and spill location. Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.

G start Waste Generation (Pure compound, solutions, contaminated materials) spill_check Is there a spill? start->spill_check spill_proc Follow Spill Management Protocol (Section 4) spill_check->spill_proc Yes containerize Containerize in a compatible, sealed, and labeled container spill_check->containerize No collect_spill Collect all cleanup materials as hazardous waste spill_proc->collect_spill collect_spill->containerize store Store in designated Satellite Accumulation Area with secondary containment containerize->store full_check Container Full or Pickup Required? store->full_check full_check->store No contact_ehs Contact Institutional EHS for Waste Pickup full_check->contact_ehs Yes end End: Waste is safely managed for final disposal contact_ehs->end

Caption: Disposal workflow for 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.

References

  • NextSDS. (n.d.). 2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
  • NextSDS. (n.d.). 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • Environmental Health and Safety, University of Iowa. (n.d.). Laboratory Waste Management Guidelines.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • Sdfine. (n.d.). Pyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet - 5-Ethylpyridine-2,3-dicarboxylic acid.
  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Bio-Strategy. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
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2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
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